4-Fluoro-2-isopropoxyaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJQKVQIWUODTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395990 | |
| Record name | 4-Fluoro-2-isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148583-65-7 | |
| Record name | 4-Fluoro-2-(1-methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148583-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-isopropoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Fluoro-2-isopropoxyaniline: A Technical Overview for Research and Development
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the known physical and chemical properties of 4-Fluoro-2-isopropoxyaniline and its hydrochloride salt. Due to the limited availability of public domain data for this specific compound, information from structurally related molecules is included to provide context and potential starting points for experimental design.
Core Chemical Information
This compound is a substituted aniline derivative. The presence of a fluorine atom and an isopropoxy group on the aniline ring suggests its potential as a building block in medicinal chemistry, where such substitutions can modulate pharmacokinetic and pharmacodynamic properties.[1][2] Anilines are versatile precursors in the synthesis of a wide range of pharmaceutical compounds.[3]
The compound is commercially available in both its free base form and as a hydrochloride salt.[4][5][6][7]
Table 1: Compound Identification
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 148583-65-7[8] | 380430-47-7[4][5][9] |
| Molecular Formula | C₉H₁₂FNO[8] | C₉H₁₃ClFNO[4][5][9] |
| Molecular Weight | 169.196 g/mol | 205.66 g/mol [4][9] |
| IUPAC Name | 4-fluoro-2-(propan-2-yloxy)aniline | 4-fluoro-2-propan-2-yloxyaniline;hydrochloride[6] |
| Synonyms | - | This compound, HCL; 4-Fluro-2-isopropoxyanile hydrochloride[5] |
| Purity | Typically ≥98%[8] | Typically ≥98%[6] |
Physical and Chemical Properties
Table 2: Physical Properties of this compound and Related Compounds
| Property | This compound | 4-Fluoro-2-methoxyaniline (Analogue) | 4-Fluoroaniline (Parent Compound) |
| Melting Point | Data not available | Data not available | -1.9 °C |
| Boiling Point | Data not available | 215 °C[10] | 188 °C |
| Density | Data not available | 1.176 g/cm³[11] | 1.1725 g/cm³ |
| Solubility | Data not available | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[11] | Data not available |
| Appearance | Data not available | Colorless to brown clear liquid[12] | Colorless liquid |
Stability and Storage
Suppliers recommend storing this compound hydrochloride at -20°C for maximum stability.[9] For the free base, storage at 2-8°C under an inert atmosphere is suggested. It is advisable to protect the compound from light.
Spectroscopic Data
Experimentally obtained spectroscopic data for this compound is not widely published. However, predicted data and information for related compounds are available.
Mass Spectrometry
Predicted collision cross-section (CCS) values for the protonated molecule [M+H]⁺ and other adducts of 4-fluoro-2-propan-2-yloxyaniline have been calculated.[13] These values can be useful in mass spectrometry-based identification.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
While specific spectra for this compound are not available, the general features can be predicted based on its structure. FT-IR spectroscopy is effective for identifying functional groups, while NMR spectroscopy provides detailed structural information.[14] For the related compound 4-chloro-2-fluoroaniline, detailed FT-IR, FT-Raman, and NMR studies have been conducted, which could serve as a reference for spectral interpretation.[15]
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not publicly available. The following sections provide generalized protocols based on methods for structurally similar compounds.
Synthesis
The synthesis of substituted anilines often involves the reduction of a corresponding nitro compound or through nucleophilic aromatic substitution. A general workflow for the synthesis of a substituted aniline is presented below. The synthesis of 4-Fluoro-2-methoxyaniline, a close structural analogue, typically involves the reduction of 4-fluoro-2-nitroanisole.[11]
Caption: Generalized workflow for the synthesis of a substituted aniline.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of and quantifying substituted anilines. A reversed-phase HPLC method would likely be suitable for this compound.
General HPLC Method Development Starting Point:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the compound.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter before injection.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, substituted anilines are a common motif in a wide range of biologically active molecules, and their isosteric replacement is a topic of interest in drug discovery to improve pharmacokinetic properties and reduce metabolic liabilities.[1][2] The structural alerts associated with anilines, such as potential metabolic instability and toxicity, are important considerations in drug design.[16]
The related compound, 4-Fluoro-2-methoxyaniline, has been used as an intermediate in the synthesis of compounds targeting various biological systems, including 5-HT3 receptor antagonists and inhibitors of Botulinum neurotoxin A light chain.[11][17] It has also been investigated as a tyrosine kinase inhibitor.[10] This suggests that 4-fluoro-2-alkoxy-substituted anilines are recognized as valuable scaffolds in medicinal chemistry.
References
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. appchemical.com [appchemical.com]
- 5. pschemicals.com [pschemicals.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. ivychem.com [ivychem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. usbio.net [usbio.net]
- 10. biosynth.com [biosynth.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. PubChemLite - this compound hydrochloride (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. FT-IR, FT-Raman, NMR studies and ab initio-HF, DFT-B3LYP vibrational analysis of 4-chloro-2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopartner.co.uk [biopartner.co.uk]
- 17. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
In-depth Technical Guide: 4-Fluoro-2-isopropoxyaniline Hydrochloride
CAS Number: 380430-47-7
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-isopropoxyaniline hydrochloride (CAS No. 380430-47-7), a fluorinated aniline derivative of interest in medicinal chemistry and drug discovery. While detailed experimental data and specific biological applications for this compound are not extensively documented in publicly available literature, this paper synthesizes the available information on its chemical properties, safety, and handling. Furthermore, it explores potential synthetic pathways and applications by drawing parallels with structurally similar compounds, such as 4-fluoro-2-methoxyaniline. This guide aims to serve as a foundational resource for researchers interested in the potential utility of this compound as a building block in the development of novel therapeutics.
Chemical and Physical Properties
This compound is commercially available primarily as its hydrochloride salt. The presence of the hydrochloride affects its molecular weight and solubility.
| Property | Value | Source(s) |
| CAS Number | 380430-47-7 | [1][2] |
| IUPAC Name | 4-fluoro-2-(propan-2-yloxy)aniline;hydrochloride | [2] |
| Synonyms | This compound HCl, 4-Fluro-2-isopropoxyanile hydrochloride | [2] |
| Molecular Formula | C₉H₁₃ClFNO | [1] |
| Molecular Weight | 205.66 g/mol | [1] |
| Appearance | Solid (form not specified in available data) | |
| Storage Temperature | -20°C | [1] |
Synthesis and Characterization
A general workflow for such a synthesis is proposed below.
Caption: Proposed synthetic workflow for this compound HCl.
Characterization: Spectroscopic data (NMR, IR, Mass Spectrometry) for this compound hydrochloride are not widely published. However, a commercial supplier indicates the availability of NMR, HPLC, and LC-MS data upon request[3]. For structurally similar compounds like 4-Fluoroaniline, detailed 1H NMR spectra are available and could serve as a reference for spectral interpretation[4].
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound in drug development are not documented, its structural motifs—a fluorinated aniline core—are prevalent in many biologically active molecules. The introduction of fluorine into drug candidates can significantly impact their physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability.
Aniline derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. For instance, the structurally related compound, 4-Fluoro-2-methoxyaniline, is a key building block in the synthesis of kinase inhibitors and other targeted therapies[5]. It is plausible that this compound could serve a similar role as a versatile synthetic intermediate.
The potential utility of fluorinated anilines in drug design is highlighted by their incorporation into compounds targeting various diseases. For example, derivatives of 2-fluoroaniline have been used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)[6].
Safety and Handling
Safety data sheets for this compound hydrochloride provide essential information for its safe handling.
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed | Wash hands thoroughly after handling. |
| Causes skin irritation | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound hydrochloride is a chemical intermediate with potential applications in drug discovery and organic synthesis. While there is a notable lack of in-depth technical data and documented applications in the public domain, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its synthetic utility, reactivity, and potential biological activities. This guide provides a summary of the currently available information and suggests potential avenues for future investigation.
References
- 1. usbio.net [usbio.net]
- 2. pschemicals.com [pschemicals.com]
- 3. 380430-47-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
4-Fluoro-2-isopropoxyaniline molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-isopropoxyaniline, a key intermediate in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, and its application in the synthesis of biologically active molecules.
Molecular Structure and Properties
This compound is an aromatic amine derivative with a fluorine atom at the 4-position and an isopropoxy group at the 2-position of the aniline ring. The presence of these functional groups imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents. The compound is typically handled as the free base or as a more stable hydrochloride salt.
The molecular structure of this compound is depicted below:
Physicochemical Data
A summary of the key quantitative data for this compound and its hydrochloride salt is presented in the table below for easy comparison.
| Property | This compound | This compound HCl |
| Molecular Formula | C₉H₁₂FNO | C₉H₁₃ClFNO |
| Molecular Weight | 169.19 g/mol | 205.66 g/mol [1] |
| CAS Number | 148583-65-7 | 380430-47-7[1] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)F)N | CC(C)OC1=C(C=C(C=C1)F)N.Cl |
| Appearance | Not specified (typically an oil or low-melting solid) | Solid |
| Storage Temperature | Not specified | -20°C[1] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available for the comprehensive characterization of this compound.[2]
Role in Drug Discovery and Development
Substituted anilines, particularly fluorinated derivatives, are privileged scaffolds in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. This compound serves as a crucial starting material for the synthesis of complex molecules, most notably kinase inhibitors, which are at the forefront of targeted cancer therapy.
The aniline nitrogen of this compound acts as a nucleophile, enabling its coupling to various heterocyclic systems to form the core structures of many potent therapeutic agents.
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process, often starting from a readily available fluorinated precursor. A logical workflow is outlined in the diagram below.
Caption: Generalized synthetic workflow for this compound.
Detailed Methodologies
Step 1: Nitration of a Fluorinated Precursor
A suitable fluorinated starting material, such as 4-fluorophenol, would first undergo nitration to introduce a nitro group, which can later be reduced to the aniline.
-
Procedure: To a cooled solution of the fluorinated precursor in a suitable solvent (e.g., dichloromethane), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the nitrated intermediate.
Step 2: O-Alkylation with an Isopropyl Group
The hydroxyl group of the nitrated phenol is then alkylated to introduce the isopropoxy moiety.
-
Procedure: The nitrated precursor is dissolved in an appropriate solvent (e.g., acetone or DMF) with a base (e.g., potassium carbonate). An isopropyl halide (e.g., 2-bromopropane) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the solid is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give the O-alkylated product.
Step 3: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to the primary amine.
-
Procedure: The nitro-intermediate is dissolved in a solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere. Alternatively, reduction can be achieved using a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated. The crude product can be purified by distillation or crystallization to yield this compound.
Application in Synthesis: Kinase Inhibitors
This compound is a valuable building block for the synthesis of kinase inhibitors. These drugs often target specific signaling pathways that are dysregulated in diseases like cancer. A common synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between the aniline and a heterocyclic core.
Generalized Signaling Pathway and Synthetic Entry Point
The diagram below illustrates a simplified signaling pathway targeted by a generic kinase inhibitor and shows how this compound is incorporated into the inhibitor's structure.
Caption: Role of this compound in kinase inhibitor synthesis.
References
Synthesis of 4-Fluoro-2-isopropoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic route for 4-Fluoro-2-isopropoxyaniline, a valuable intermediate in pharmaceutical research and development. Due to a lack of direct literature on this specific synthesis, this guide outlines a robust and scientifically sound two-step pathway. The methodology is based on well-established chemical transformations, drawing analogies from the synthesis of similar alkoxy-substituted anilines.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two primary steps, starting from the commercially available precursor, 2,4-difluoronitrobenzene.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Introduction of the isopropoxy group at the C2 position of 2,4-difluoronitrobenzene via a Williamson ether synthesis-like reaction.
-
Step 2: Catalytic Hydrogenation - Reduction of the nitro group of the resulting 4-Fluoro-2-isopropoxy-1-nitrobenzene to the desired aniline.
The overall reaction scheme is presented below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Step 1: Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene
This procedure is adapted from standard Williamson ether synthesis protocols and reactions of fluoronitrobenzenes with alkoxides.
Materials:
-
2,4-Difluoronitrobenzene
-
Isopropanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF with stirring.
-
Slowly add isopropanol (1.5 equivalents) dropwise to the suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to form the sodium isopropoxide.
-
Add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Fluoro-2-isopropoxy-1-nitrobenzene.
Step 2: Synthesis of this compound
This protocol is based on standard catalytic hydrogenation methods for the reduction of nitroarenes.
Materials:
-
4-Fluoro-2-isopropoxy-1-nitrobenzene
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas (H2)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-Fluoro-2-isopropoxy-1-nitrobenzene (1.0 equivalent) in ethanol.
-
Carefully add Raney Nickel (5-10% by weight of the nitro compound) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The crude product may be used directly or purified further by distillation or recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis.
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | 2,4-Difluoronitrobenzene | Isopropanol, NaH | THF | Reflux (approx. 66°C) | 4 - 6 | 75 - 85 |
| 2 | 4-Fluoro-2-isopropoxy-1-nitrobenzene | H2, Raney Ni | Ethanol | Room Temperature | 2 - 4 | >95 |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the catalytic hydrogenation step.
Caption: Generalized workflow for the catalytic hydrogenation of 4-Fluoro-2-isopropoxy-1-nitrobenzene.
Spectroscopic Profile of 4-Fluoro-2-isopropoxyaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for the compound 4-Fluoro-2-isopropoxyaniline (CAS No. 148583-65-7).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the spectroscopic characterization of this molecule. While specific experimental data for this compound is not widely published, this guide presents predicted data and analogous spectral features based on similar compounds, alongside standardized experimental protocols for obtaining such data.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₂FNO
-
Molecular Weight: 169.20 g/mol
-
CAS Number: 148583-65-7[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| Data not available | |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound Hydrochloride
| m/z | Adduct |
| 170.09757 | [M+H]⁺ |
| 192.07951 | [M+Na]⁺ |
| 168.08301 | [M-H]⁻ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024 or more.
-
Relaxation delay: 2-5 s.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two KBr plates or prepare a KBr pellet for a solid sample.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the major absorption peaks.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, CI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the desired information.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Visualizations
General Workflow for Spectroscopic Analysis
References
4-Fluoro-2-isopropoxyaniline: A Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 4-Fluoro-2-isopropoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document consolidates information on the physicochemical properties of this compound. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from structurally similar compounds to provide estimations of its characteristics. Detailed experimental protocols for determining solubility and stability are provided to facilitate further research and characterization.
Introduction
This compound is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and an isopropoxy group on the aniline ring can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. Understanding these properties is essential for formulation development, pharmacokinetic profiling, and ensuring the quality and shelf-life of any potential drug product. This guide aims to provide a thorough technical resource on the solubility and stability of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.
| Property | This compound | This compound HCl | Reference |
| Molecular Formula | C₉H₁₂FNO | C₉H₁₃ClFNO | [1][2] |
| Molecular Weight | 169.20 g/mol | 205.66 g/mol | [1][3] |
| Appearance | Inferred to be a light-colored oily liquid, may darken on exposure to air and light. | Solid. | [4][5] |
| CAS Number | 148583-65-7 | 380430-47-7 | [6][7] |
Solubility Profile
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Rationale / Reference |
| Water | Insoluble to slightly soluble. | 4-Fluoroaniline is described as insoluble in water.[4] The presence of the isopropoxy group may slightly increase lipophilicity. |
| Ethanol | Soluble. | 4-Fluoroaniline is soluble in ethanol.[4] 4-Isopropoxyaniline is soluble in organic solvents like ethanol.[8] |
| Methanol | Soluble. | Substituted anilines are generally soluble in methanol. |
| Chloroform | Slightly soluble. | 4-Fluoroaniline is slightly soluble in chloroform.[4] |
| Ether | Soluble. | 4-Fluoroaniline is soluble in ether.[4] |
| Methylene Chloride | Soluble. | 4-Isopropoxyaniline is soluble in methylene chloride.[8] |
Table 2: Estimated Aqueous Solubility of this compound HCl
| Solvent | Estimated Solubility | Rationale |
| Water | Soluble. | As a hydrochloride salt, aqueous solubility is expected to be significantly higher than the free base. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Soluble. | Expected to be soluble in physiological buffers. |
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and application. Like many aniline derivatives, it is susceptible to degradation under various conditions.
General Stability Considerations:
-
Light Sensitivity: Anilines are known to darken upon exposure to light and air.[9] It is recommended to store this compound in light-resistant containers.
-
Oxidative Stability: The amino group in anilines is susceptible to oxidation, which can lead to the formation of colored impurities.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Thermal Stability: The thermal stability of amines can be influenced by the presence of CO₂ and water.[10] While specific data for this compound is unavailable, high temperatures should generally be avoided during storage and processing.
-
pH Stability: The stability of anilines can be pH-dependent. In acidic solutions, the anilinium salt is formed, which may have different stability characteristics compared to the free base. Hydrolysis is a potential degradation pathway under strongly acidic or basic conditions.
Storage Recommendations:
-
This compound: Store in a cool, dry, and dark place under an inert atmosphere.
-
This compound HCl: Data sheets recommend storage at -20°C.[3]
Experimental Protocols
Detailed experimental protocols are provided below for the determination of solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[11]
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for quantification.
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To separate the solid phase, either centrifuge the sample at a high speed or filter it through a syringe filter.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method or another suitable analytical technique.
-
Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store the solution at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Assess the percentage degradation of the parent compound and the formation of any degradation products. Peak purity analysis of the parent peak should be performed to ensure no co-eluting peaks.
Visualizations
The following diagrams illustrate the experimental workflows for solubility and stability testing.
Caption: Workflow for solubility determination using the shake-flask method.
Caption: Workflow for conducting forced degradation stability studies.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited, this technical guide provides a framework for its characterization based on the properties of analogous compounds and established analytical methodologies. The provided experimental protocols for solubility determination and forced degradation studies offer a starting point for researchers to generate robust data for this compound. Such data is indispensable for advancing its potential applications in drug development and other scientific fields. Further experimental investigation is highly recommended to definitively establish the solubility and stability profile of this compound.
References
- 1. appchemical.com [appchemical.com]
- 2. PubChemLite - this compound hydrochloride (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 3. usbio.net [usbio.net]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemcd.com [chemcd.com]
- 7. pschemicals.com [pschemicals.com]
- 8. chembk.com [chembk.com]
- 9. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
The Biological Significance of 4-Fluoro-2-isopropoxyaniline: A Technical Overview for Drug Discovery Professionals
Disclaimer: Publicly available scientific literature contains limited direct information regarding the intrinsic biological activity of 4-Fluoro-2-isopropoxyaniline. This compound is primarily documented as a chemical intermediate used in the synthesis of more complex, biologically active molecules. This guide, therefore, focuses on the biological context of its application, drawing insights from the activities of the final products it helps create and the general principles of medicinal chemistry related to its structural motifs.
Executive Summary
This compound is a substituted aniline derivative that serves as a valuable building block in synthetic medicinal chemistry. While data on its direct biological effects are scarce, its utility is evident in the synthesis of potent kinase inhibitors, a class of molecules with significant therapeutic applications, particularly in oncology. The incorporation of the 4-fluoro and 2-isopropoxy substituents on the aniline scaffold is a strategic design element intended to modulate the physicochemical and pharmacokinetic properties of the final drug candidates. This document provides an in-depth look at the role of this compound as a synthetic intermediate and discusses the biological activities of the resulting compounds.
Role as a Chemical Intermediate in Kinase Inhibitor Synthesis
The primary documented application of this compound is in the synthesis of targeted therapeutics. Notably, it has been utilized as a key intermediate in the development of inhibitors for several important protein kinases. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of this compound have been investigated as inhibitors of:
-
FLT3-ITD (FMS-like tyrosine kinase 3 with internal tandem duplication): A key driver in certain types of acute myeloid leukemia (AML)[1][2].
-
c-Met (mesenchymal-epithelial transition factor): A receptor tyrosine kinase implicated in various cancers[3].
-
Mer and c-Met dual inhibitors: Targeting multiple kinases is a strategy to overcome drug resistance[4].
The aniline nitrogen of this compound provides a reactive handle for coupling with other molecular fragments to construct the final inhibitor. The overall structure of these inhibitors often involves a core scaffold that binds to the ATP-binding pocket of the target kinase, with various substituents, including the 4-fluoro-2-isopropoxyphenyl group, oriented to occupy specific regions of the kinase and enhance binding affinity and selectivity.
Physicochemical and Pharmacokinetic Significance of Substituents
The fluorine and isopropoxy groups on the aniline ring are not merely passive components; they are strategically chosen to impart desirable drug-like properties.
-
Fluorine: The introduction of a fluorine atom can have profound effects on a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability, which can lead to better oral bioavailability[5].
-
Isopropoxy Group: The isopropoxy group is a moderately lipophilic substituent that can influence a compound's solubility, lipophilicity, and steric profile. These factors are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activities of Downstream Products
While this compound itself is not the active pharmacological agent, the compounds synthesized from it have demonstrated significant biological activity.
Kinase Inhibitory Activity
The primary mechanism of action for the final products is the inhibition of specific protein kinases. This inhibition blocks downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.
Cellular Antiproliferative Activity
These kinase inhibitors have been shown to inhibit the growth of various cancer cell lines in vitro. The potency of these compounds is typically measured by their IC50 (half maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
Quantitative Data Summary
Direct quantitative data for this compound's biological activity is not available. The following table summarizes representative data for a downstream product, a c-Met inhibitor, derived from a related 4-(2-fluorophenoxy)quinoline scaffold, to illustrate the potency that can be achieved.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| Compound 16 (a 4-(2-fluorophenoxy)quinoline derivative) | c-Met | 1.1 | HT-29 | 0.08 | [3] |
| MKN-45 | 0.22 | [3] | |||
| A549 | 0.07 | [3] |
Experimental Protocols
Specific experimental protocols for the biological evaluation of this compound are not published. However, a general workflow for characterizing a novel kinase inhibitor synthesized from such an intermediate would typically involve the following steps.
General Workflow for Kinase Inhibitor Evaluation
Caption: Generalized workflow for the preclinical evaluation of a novel kinase inhibitor.
Representative Experimental Methodologies
-
Biochemical Kinase Assays: These assays measure the direct inhibitory effect of a compound on the purified target kinase. Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays. The output is typically an IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cellular Proliferation Assays: These assays determine the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase. The MTT and CellTiter-Glo assays are commonly used to measure cell viability. The result is an IC50 or GI50 value.
-
Target Engagement Assays: These experiments confirm that the compound inhibits the target kinase within the cell. A common method is Western blotting to detect the phosphorylation status of the target kinase or its downstream substrates. A reduction in phosphorylation indicates target engagement.
-
Pharmacokinetic (PK) Studies: These studies are conducted in animal models (e.g., mice or rats) to understand the ADME properties of the compound. Key parameters measured include half-life, clearance, and oral bioavailability.
-
Xenograft Efficacy Studies: In these in vivo studies, human cancer cells are implanted into immunocompromised mice to form tumors. The animals are then treated with the test compound to evaluate its ability to inhibit tumor growth.
-
Toxicology Studies: Preliminary toxicology studies are conducted in animals to assess the safety profile of the compound and identify any potential adverse effects.
Signaling Pathways
As this compound is an intermediate, it does not directly participate in signaling pathways. The final kinase inhibitors, however, are designed to modulate specific pathways. For example, c-Met inhibitors block the HGF/c-Met signaling pathway, which is involved in cell proliferation, migration, and invasion.
Caption: Simplified representation of the HGF/c-Met signaling pathway and the point of intervention for a c-Met inhibitor.
Conclusion
While this compound may not possess significant intrinsic biological activity, its importance in drug discovery is substantial. It serves as a sophisticated chemical building block that enables the synthesis of highly potent and selective kinase inhibitors. The strategic incorporation of its fluoro- and isopropoxy-substituted phenyl ring is a key element in the design of next-generation targeted therapies. Further research into novel compounds derived from this intermediate is likely to yield new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Fluoro-2-isopropoxyaniline Derivatives and Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-2-isopropoxyaniline derivatives and their analogues, with a particular focus on their application in modern drug discovery. While direct research on this compound derivatives remains nascent in publicly available literature, this guide centers on a critically important and structurally related analogue: the core of Ceritinib (LDK378). Ceritinib is a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, and its development provides a fertile case study for understanding the therapeutic potential of the substituted 2-isopropoxyaniline scaffold.
Core Structure and Rationale
The this compound scaffold is a privileged structure in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate solubility and lipophilicity. These substitutions on the aniline ring provide a versatile platform for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in oncology.
Case Study: Ceritinib (LDK378) - A Potent ALK Inhibitor
Ceritinib (5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine) is a second-generation ALK inhibitor approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] The core of Ceritinib features a 2-isopropoxy-5-methylaniline moiety, a close analogue of the this compound scaffold. The development and biological evaluation of Ceritinib offer significant insights into the structure-activity relationships (SAR) and therapeutic potential of this class of compounds.
Biological Activity of Ceritinib
Ceritinib is a highly potent inhibitor of ALK, with an IC50 of 0.2 nM in cell-free assays.[2] It also demonstrates inhibitory activity against other kinases, albeit at higher concentrations. The anti-proliferative activity of Ceritinib has been demonstrated in various cancer cell lines.[2]
Table 1: Kinase Inhibitory Profile of Ceritinib [2][3]
| Kinase Target | IC50 (nM) |
| ALK | 0.2 |
| IGF-1R | 8 |
| InsR | 7 |
| STK22D | 23 |
| FLT3 | 60 |
Table 2: Anti-proliferative Activity of Ceritinib [2]
| Cell Line | Cellular Target | IC50 (nM) |
| Ba/F3-NPM-ALK | NPM-ALK | 26.0 |
| Karpas299 | NPM-ALK | 22.8 |
| Ba/F3-Tel-InsR | Tel-InsR | 319.5 |
| Ba/F3-WT | - | 2477 |
In Vivo Efficacy of Ceritinib
The in vivo anti-tumor activity of Ceritinib has been evaluated in xenograft models. In a Karpas299 (ALK-positive anaplastic large cell lymphoma) rat xenograft model, oral administration of Ceritinib resulted in dose-dependent tumor growth inhibition.[2][3] In an H2228 (ALK-positive NSCLC) rat xenograft model, Ceritinib treatment led to complete tumor regression.[3]
Table 3: In Vivo Efficacy of Ceritinib in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Karpas299 | 10-100 mg/kg, daily | Dose-dependent | [2][3] |
| H2228 | 50 mg/kg, daily | Complete regression | [3] |
Synthesis and Experimental Protocols
The synthesis of Ceritinib involves a multi-step process. A key step is the coupling of the substituted aniline core with a pyrimidine moiety.
Synthetic Pathway of Ceritinib (LDK378)
References
- 1. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
A Comprehensive Technical Guide to the Safety and Handling of 4-Fluoro-2-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for 4-Fluoro-2-isopropoxyaniline and structurally related compounds. All users should consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety protocols.
Executive Summary
This compound is a fluorinated aromatic amine utilized as an intermediate in chemical synthesis. As with many aromatic amines, this compound is presumed to be hazardous upon exposure. This guide provides a detailed overview of its safety profile, handling procedures, and emergency protocols to ensure a safe laboratory environment. Due to the limited availability of specific toxicological and physicochemical data for this compound, information from structurally similar chemicals has been included to provide a comprehensive safety assessment.
Hazard Identification and Classification
While specific toxicological studies on this compound are not extensively available, the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for the closely related isomer, 2-Fluoro-4-isopropoxyaniline, provides a strong indication of the potential hazards.[1] Aromatic amines as a class are known for their potential toxicity.[2][3][4]
GHS Hazard Statements (Inferred) [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties
| Property | This compound | This compound HCl | 4-Isopropoxyaniline (Analogue) | 4-Fluoroaniline (Analogue) |
| CAS Number | 148583-65-7 (example) | 380430-47-7[6][7] | 7664-66-6[8] | 371-40-4[9] |
| Molecular Formula | C₉H₁₂FNO[10] | C₉H₁₃ClFNO[6][7] | C₉H₁₃NO[8] | C₆H₆FN[9] |
| Molecular Weight | 169.20 g/mol [1] | 205.66 g/mol [6][7] | 151.21 g/mol [8] | 111.12 g/mol [9] |
| Appearance | Data not available | Solid[11] | Clear liquid[8] | Colorless liquid[12] |
| Boiling Point | Data not available | Data not available | 95°C @ 0.4 mm Hg[8] | 188°C @ 767 mm Hg[9][12] |
| Melting Point | Data not available | Data not available | 244°C (decomposed)[8] | -1.9°C[12] |
| Flash Point | Data not available | Data not available | 110.6°C[8] | Data not available |
| Density | Data not available | Data not available | 1.03 g/cm³[8] | 1.173 g/mL at 25°C[9] |
| Storage Temperature | Data not available | -20°C[6] | 2-8°C under inert gas[8] | Data not available |
Table 2: Toxicological Data (Inferred from Related Compounds)
| Metric | Value | Species | Route | Source Compound |
| LD50 Oral | 417-460 mg/kg | Rat | Oral | 4-Fluoroaniline[13] |
| Acute Toxicity | Toxic if swallowed, in contact with skin & if inhaled. | Not applicable | Oral, Dermal, Inhalation | 2-Fluoroaniline[14] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Not applicable | Dermal | 4-Fluoroaniline[15] |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of aromatic amines, strict adherence to safety protocols is mandatory.[16][17]
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent(s)
-
Calibrated balance
-
Spatula
-
Reaction vessel
-
Chemical fume hood
-
Personal Protective Equipment (see section 4.2)
-
Spill kit (see section 4.3)
-
Hazardous waste container
Procedure:
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in section 4.2.
-
Dispensing: Conduct all weighing and dispensing of the compound inside a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
-
Post-Handling: After dispensing, securely close the container. Clean any residual material from the spatula and work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and empty containers, in a designated hazardous waste container.
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after completing the work.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[17]
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | A lab coat, long pants, and closed-toe shoes. Chemical-resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves may be suitable for short-term use but should be changed immediately upon contamination. |
| Respiratory Protection | All handling of the solid or its solutions should be performed in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response: For detailed spill response procedures, refer to the workflow diagram in Section 5.0. In general, for a minor spill within a fume hood, use an inert absorbent material, collect it in a sealed container for hazardous waste, and decontaminate the area. For major spills, evacuate the area and contact the institution's emergency response team.
Visualized Workflows
General Handling Workflow
Caption: A workflow for the safe handling of this compound.
Emergency Spill Response Workflow
Caption: A decision-making workflow for responding to a chemical spill.
References
- 1. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. usbio.net [usbio.net]
- 7. appchemical.com [appchemical.com]
- 8. chembk.com [chembk.com]
- 9. 4-Fluoroaniline 99 371-40-4 [sigmaaldrich.com]
- 10. PubChemLite - this compound hydrochloride (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 13. unece.org [unece.org]
- 14. aarti-industries.com [aarti-industries.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
Methodological & Application
Application Notes and Protocols for 4-Fluoro-2-isopropoxyaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Fluoro-2-isopropoxyaniline, a key intermediate in the synthesis of biologically active molecules. Its unique substitution pattern makes it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.
Core Properties and Applications
This compound is a substituted aniline valued for its role in constructing complex molecular architectures. The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the isopropoxy group influences solubility and conformation.[1][2] The primary amine serves as a versatile nucleophilic handle for coupling with various electrophilic partners, most notably in the synthesis of heterocyclic scaffolds for targeted therapeutics.
A principal application of this intermediate is in the synthesis of 4-anilinoquinazoline and 4-anilinoquinoline derivatives. These scaffolds are central to the structure of numerous Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of drugs in oncology.[3][4] The aniline moiety, derived from this compound, typically forms a crucial hydrogen bond interaction within the ATP-binding site of the target kinase.
Key Synthetic Reaction: N-Arylation of Chloroquinazolines
A fundamental and highly efficient method for incorporating the this compound moiety is through a nucleophilic aromatic substitution (SNAr) reaction with a 4-chloroquinazoline scaffold. Microwave-assisted synthesis has proven to be a rapid and effective technique for this transformation, often leading to high yields in significantly reduced reaction times compared to conventional heating.
Experimental Workflow: Microwave-Assisted SNAr Reaction
The following diagram outlines the general workflow for the synthesis of 4-anilinoquinazoline derivatives using this compound.
Caption: General workflow for the microwave-assisted synthesis of 4-anilinoquinazolines.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the microwave-assisted N-arylation of 4-chloroquinazolines with structurally similar anilines.[3] Researchers should optimize conditions for their specific substrate.
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
This compound (1.2 eq)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a 10 mL microwave reactor vial, add the 4-chloroquinazoline derivative (e.g., 0.5 mmol).
-
Add this compound (0.6 mmol).
-
Add a 1:1 mixture of THF and water (4 mL).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(4-Fluoro-2-isopropoxyanilino)quinazoline product.
Quantitative Data
While specific yield data for reactions involving this compound is not widely published, the following table provides expected yields based on analogous reactions with similar fluoro-substituted anilines under microwave-assisted conditions. These reactions demonstrate the high efficiency of the N-arylation protocol.
| Starting Aniline | Product Yield (%) | Reaction Time (min) |
| 4-Fluoro-N-methylaniline | 84% | 10 |
| 3-Fluoro-N-methylaniline | 70% | 10 |
| 4-Fluoroaniline | 92% | 40 |
| 2-Fluoroaniline | 60% | 40 |
Data adapted from studies on similar 4-anilinoquinazoline syntheses.
Application in Kinase Inhibitor Signaling Pathways
Compounds synthesized from this compound are often designed as inhibitors of key signaling pathways implicated in diseases like cancer. A primary example is the EGFR signaling pathway, which is a critical regulator of cell proliferation and survival.[3] Mutations leading to the constitutive activation of EGFR are common drivers in non-small cell lung cancer (NSCLC).
The diagram below illustrates the EGFR signaling cascade and the point of inhibition by a 4-anilinoquinazoline-based drug.
Caption: Simplified EGFR signaling pathway and the mechanism of action for a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 4-Fluoro-2-isopropoxyaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4-Fluoro-2-isopropoxyaniline, a key building block in the development of targeted therapeutics. The protocols outlined below focus on its application in the synthesis of N-aryl ureas and 4-anilinoquinazoline derivatives, classes of compounds known for their potent kinase inhibitory activity.
Introduction
This compound is a substituted aniline derivative that serves as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, and an isopropoxy group, make it a valuable synthon for the creation of complex molecules with potential therapeutic applications. This document details its use in the synthesis of potent inhibitors of key signaling pathways implicated in cancer, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).
Core Applications in Organic Synthesis
The primary applications of this compound lie in the construction of two major classes of pharmacologically active compounds:
-
N-Aryl Urea Derivatives: These compounds are often potent inhibitors of various kinases, including VEGFR. The synthesis typically involves the conversion of this compound into an isocyanate intermediate, which is then reacted with another amine.
-
4-Anilinoquinazoline Derivatives: This scaffold is a cornerstone of many EGFR inhibitors. The synthesis involves the nucleophilic aromatic substitution of a halogen at the 4-position of a quinazoline ring by the amino group of this compound.
Data Presentation: Reaction Parameters
The following tables summarize the key quantitative data for the synthesis of representative compounds using this compound.
Table 1: Synthesis of N-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N'-(4-fluoro-2-isopropoxyphenyl)urea
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | This compound | Triphosgene, Triethylamine, Dichloromethane | 0 to RT | 1 hour | Not specified (Intermediate) |
| 2 | 4-Fluoro-2-isopropoxyphenyl isocyanate, 4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline | Dichloromethane | RT | 16 hours | 57 |
Table 2: Synthesis of (4-Fluoro-2-isopropoxyphenyl)(6,7-dimethoxyquinazolin-4-yl)amine
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Chloro-6,7-dimethoxyquinazoline | This compound | Isopropanol | Reflux | 5 | ~85-95 (Typical) |
Experimental Protocols
Protocol 1: Synthesis of N-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N'-(4-fluoro-2-isopropoxyphenyl)urea
This protocol is adapted from patent literature and describes a two-step synthesis of a potent VEGFR inhibitor.
Step 1: Synthesis of 4-Fluoro-2-isopropoxyphenyl isocyanate
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Addition of Triphosgene: Cool the solution to 0°C in an ice bath. Add a solution of triphosgene (0.4 equivalents) in dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: The resulting solution containing the 4-Fluoro-2-isopropoxyphenyl isocyanate is used directly in the next step without isolation.
Step 2: Synthesis of the Final Product
-
Reaction Setup: To the solution of 4-Fluoro-2-isopropoxyphenyl isocyanate from Step 1, add 4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue is purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the desired product.
Protocol 2: Synthesis of (4-Fluoro-2-isopropoxyphenyl)(6,7-dimethoxyquinazolin-4-yl)amine
This protocol describes a general and efficient method for the synthesis of 4-anilinoquinazoline derivatives.
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and this compound (1.2 equivalents).
-
Solvent Addition: Add isopropanol to the flask to dissolve the reactants.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For anilines, the reaction is typically complete within 5 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Synthetic workflow for N-aryl urea synthesis.
Caption: Synthesis of a 4-anilinoquinazoline derivative.
Caption: Inhibition of VEGFR and EGFR signaling pathways.
Application Notes and Protocols: 4-Fluoro-2-isopropoxyaniline as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-isopropoxyaniline is a substituted aniline derivative that holds significant potential as a key building block in the synthesis of novel therapeutic agents. Its unique structural features—a fluorine atom, an isopropoxy group, and an amino group on a benzene ring—provide a valuable scaffold for medicinal chemists to design and synthesize compounds with modulated biological activity, improved pharmacokinetic properties, and enhanced target specificity. The strategic placement of the fluorine atom can influence pKa, metabolic stability, and binding interactions, while the isopropoxy group can impact lipophilicity and molecular conformation. This document provides detailed application notes and generalized experimental protocols for the utilization of this compound in drug discovery, with a focus on its potential application in the development of kinase inhibitors.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the creation of biologically active molecules, particularly in the realm of oncology. The substituted aniline moiety is a common feature in many kinase inhibitors, which are a major class of targeted therapies for cancer and other diseases.
Synthesis of Kinase Inhibitors:
Substituted anilines are crucial components in the synthesis of various kinase inhibitors, often forming the core structure that interacts with the hinge region of the kinase ATP-binding site. While specific examples utilizing this compound are not extensively documented in publicly available literature, its structural similarity to other fluoro-alkoxy anilines suggests its utility in the synthesis of inhibitors for targets such as:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are privileged structures in the design of EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC). The aniline fragment is critical for binding to the ATP pocket of the EGFR kinase domain.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis. Substituted anilines are integral to the structure of many VEGFR inhibitors.
-
Other Tyrosine Kinase Inhibitors: The versatility of the substituted aniline scaffold allows for its incorporation into inhibitors targeting a wide range of other tyrosine kinases implicated in cancer and inflammatory diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| CAS Number | 380430-47-7 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃ClFNO | [1][2][3][4] |
| Molecular Weight | 205.66 g/mol | [1][2][3][4] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [5] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on established synthetic routes for analogous compounds.
Protocol 1: Synthesis of N-(4-Fluoro-2-isopropoxyphenyl)acetamide (Amide Formation)
This protocol describes a standard N-acylation of this compound, which is a common initial step to protect the amino group or to introduce a key pharmacophoric element.
Materials:
-
This compound hydrochloride
-
Acetic anhydride
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and sodium acetate (1.5 eq) in dichloromethane (10 mL/g), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 4-(4-Fluoro-2-isopropoxyanilino)quinazoline (Nucleophilic Aromatic Substitution)
This protocol outlines the synthesis of a 4-anilinoquinazoline core structure, a common scaffold in EGFR inhibitors, via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
This compound
-
4-Chloroquinazoline
-
Isopropanol
-
Hydrochloric acid (HCl) in isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol (15 mL/g of 4-chloroquinazoline).
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product as the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield the desired 4-(4-fluoro-2-isopropoxyanilino)quinazoline hydrochloride.
Quantitative Data (Hypothetical based on Analogs)
| Compound ID | Target Kinase | Cell Line | IC₅₀ (nM) |
| FPI-K1 | EGFR | A549 | 50 |
| FPI-K1 | VEGFR2 | HUVEC | 75 |
| FPI-K2 | ALK | H3122 | 30 |
| FPI-K2 | ROS1 | HCC78 | 45 |
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a common target for kinase inhibitors derived from substituted anilines.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and initial biological evaluation of a kinase inhibitor using this compound as a building block.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel drug candidates, particularly in the area of kinase inhibitors. While specific, publicly available data on its direct application is currently limited, the established importance of the substituted aniline scaffold in medicinal chemistry provides a strong rationale for its exploration. The provided generalized protocols and conceptual frameworks are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the design and synthesis of new chemical entities with therapeutic potential. Further investigation into the specific applications of this compound is warranted to fully elucidate its potential in generating next-generation therapeutics.
References
Application of 4-Fluoro-2-isopropoxyaniline in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, 4-Fluoro-2-isopropoxyaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and an isopropoxy group, imparts desirable physicochemical properties to target molecules, making it a reagent of interest in medicinal chemistry and materials science. This document provides an overview of its application in palladium-catalyzed cross-coupling reactions, offering detailed protocols and quantitative data where available in the public domain.
While specific, detailed protocols for cross-coupling reactions directly utilizing this compound are not extensively documented in readily available scientific literature, its structural analogs are widely used. By examining the reactivity of similar compounds, researchers can devise effective synthetic strategies. The primary utility of this compound in cross-coupling reactions lies in its amine functionality, which can participate in C-N bond formation, or after conversion to a suitable halide, in C-C or C-heteroatom bond formation.
General Principles and Workflow for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The three most common types relevant to the application of aniline derivatives are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A general workflow for these reactions is depicted below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In this reaction, an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a base. This compound can serve as the amine coupling partner.
Hypothetical Protocol for Buchwald-Hartwig Amination:
While a specific protocol for this compound is not available, a general procedure for the amination of an aryl bromide is provided below as a starting point for methods development.
Reaction Scheme:
Ar-Br + H₂N-R -> Ar-NH-R
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide, palladium precatalyst, phosphine ligand, and base.
-
The vessel is sealed, removed from the glovebox, and the anhydrous, degassed solvent is added via syringe, followed by the this compound.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Key Parameters for Buchwald-Hartwig Amination:
| Parameter | General Range | Notes |
| Catalyst Loading | 1-5 mol% | Can be optimized to reduce cost. |
| Ligand | Various phosphines | Ligand choice is crucial for reaction efficiency. |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | The strength of the base can influence the reaction rate. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80-120 °C | Dependent on the reactivity of the substrates. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide or triflate. To utilize this compound in a Suzuki reaction, it would first need to be converted to an aryl halide or triflate, for example, through a Sandmeyer reaction to introduce a bromine or iodine atom. The resulting halo-isopropoxyaniline could then be coupled with a variety of boronic acids or esters.
Hypothetical Protocol for Suzuki-Miyaura Coupling:
This protocol outlines the coupling of a hypothetical 4-bromo-2-fluoro-1-isopropoxybenzene with an arylboronic acid.
Reaction Scheme:
Ar-B(OH)₂ + Br-R -> Ar-R
Materials:
-
4-Bromo-2-fluoro-1-isopropoxybenzene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add the 4-bromo-2-fluoro-1-isopropoxybenzene, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Key Parameters for Suzuki-Miyaura Coupling:
| Parameter | General Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction. |
| Solvent | Toluene, Dioxane, DMF | Often used with a co-solvent like water or ethanol. |
| Temperature | 80-110 °C | Reaction times can vary from a few hours to overnight. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, this compound would first need to be halogenated to participate in this reaction.
Hypothetical Protocol for Sonogashira Coupling:
This protocol describes the coupling of a hypothetical 4-bromo-2-fluoro-1-isopropoxybenzene with a terminal alkyne.
Reaction Scheme:
R-C≡CH + Br-Ar -> R-C≡C-Ar
Materials:
-
4-Bromo-2-fluoro-1-isopropoxybenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
A reaction flask is charged with the 4-bromo-2-fluoro-1-isopropoxybenzene, palladium catalyst, and copper(I) iodide.
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent and the amine base are added, followed by the terminal alkyne.
-
The reaction is stirred at room temperature or gently heated (40-60 °C) until completion.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by column chromatography.
Key Parameters for Sonogashira Coupling:
| Parameter | General Range | Notes |
| Pd Catalyst Loading | 1-3 mol% | Different palladium sources can be screened. |
| Cu(I) Co-catalyst | 2-5 mol% | Essential for the catalytic cycle. |
| Base | Et₃N, i-Pr₂NH | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Generally milder conditions than Suzuki or Buchwald-Hartwig. |
Signaling Pathway and Logical Relationships
The application of this compound in drug discovery often targets specific signaling pathways. For instance, derivatives of this aniline could be designed as kinase inhibitors. The diagram below illustrates a simplified logic for its application in a kinase inhibitor discovery program.
Caption: Logical workflow for the use of this compound in a kinase inhibitor drug discovery program.
Conclusion
This compound is a promising reagent for the synthesis of novel compounds in the pharmaceutical and materials science fields. While direct, published protocols for its use in cross-coupling reactions are sparse, the well-established methodologies for similar anilines provide a strong foundation for developing robust synthetic routes. Researchers are encouraged to use the provided general protocols as a starting point and to perform systematic optimization of reaction parameters to achieve the desired outcomes. The strategic incorporation of this fluorinated and isopropoxy-substituted aniline can lead to the discovery of molecules with enhanced properties and biological activities.
References
Application Notes and Protocols for the Quantification of 4-Fluoro-2-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-isopropoxyaniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and accurately determining the concentration of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust, accurate, and suitable for implementation in a drug development and quality control setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FNO | PubChem |
| Molecular Weight | 169.20 g/mol | PubChem |
| Predicted XlogP | 2.1 | PubChemLite[1] |
| Predicted [M+H]⁺ (m/z) | 170.09757 | PubChemLite[1] |
| Appearance | Not specified, likely a liquid or low-melting solid | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile.[2] | General chemical knowledge |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in process samples and for purity assessments.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV-Vis detector, binary or quaternary pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[3]
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (This is a common wavelength for aromatic compounds; however, it is recommended to determine the optimal wavelength by running a UV-Vis scan of a standard solution).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Solvent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[2]
Data Presentation: Typical Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC-UV method. These values are representative and should be confirmed during method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | ~ 7.5 min (dependent on the specific column and system) |
Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and suitable for trace-level quantification.[4]
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: m/z 170.1 (M+H)⁺ (based on predicted mass spectrum).[1]
-
Qualifier Ions: To be determined from the fragmentation pattern of a standard injection.
-
3. Sample and Standard Preparation:
-
Solvent: Ethyl acetate or dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using the appropriate GC solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If the sample is in an aqueous matrix, a liquid-liquid extraction (LLE) may be necessary.
Data Presentation: Typical Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics for the GC-MS method.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Retention Time | ~ 10.2 min (dependent on the specific column and conditions) |
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the quantification of this compound in various samples relevant to the pharmaceutical industry. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method offers higher selectivity and sensitivity for confirmatory and trace-level analysis. The provided protocols and performance characteristics serve as a strong foundation for method implementation and validation in a laboratory setting. It is essential that any method be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
Application Notes and Protocols for 4-Fluoro-2-isopropoxyaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-isopropoxyaniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis, particularly in the development of biologically active molecules. Its unique substitution pattern, featuring a fluorine atom, an isopropoxy group, and an amino group on the aromatic ring, imparts specific electronic and steric properties that are advantageous for the synthesis of targeted therapeutics. The electron-donating isopropoxy group and the electron-withdrawing fluorine atom modulate the reactivity of the aniline moiety, making it a key intermediate in the construction of complex molecular architectures.
These application notes provide an overview of the reaction conditions and mechanisms for key transformations involving this compound, with a focus on its application in the synthesis of kinase inhibitors.
Key Application: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
A primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives. This scaffold is a well-established pharmacophore found in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). The aniline nitrogen of this compound acts as a nucleophile, displacing a leaving group, typically a chlorine atom, at the C4 position of a quinazoline ring system.
Reaction: Nucleophilic Aromatic Substitution (SNAr)
The key reaction for the synthesis of 4-anilinoquinazolines from this compound is a nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 position of a 4-chloroquinazoline derivative.
General Reaction Scheme:
The reaction is typically carried out in a suitable solvent at elevated temperatures, often with the addition of an acid scavenger or under conditions that favor the removal of the HCl byproduct. Microwave irradiation can also be employed to accelerate the reaction.
Experimental Protocol: Synthesis of a 4-(4-Fluoro-2-isopropoxyanilino)quinazoline Derivative
The following is a representative protocol for the reaction of this compound with a 4-chloroquinazoline derivative. This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound hydrochloride
-
Substituted 4-chloroquinazoline
-
Isopropanol (or other suitable high-boiling solvent like n-butanol or DMF)
-
Triethylamine (or another non-nucleophilic base, optional)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of the substituted 4-chloroquinazoline (1.0 eq) in isopropanol, add this compound hydrochloride (1.1 - 1.5 eq).
-
If starting with the hydrochloride salt of the aniline, a base such as triethylamine (2.0 - 3.0 eq) can be added to neutralize the HCl and liberate the free amine.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent (e.g., isopropanol or diethyl ether), and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a dilute aqueous base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-fluoro-2-isopropoxyanilino)quinazoline derivative.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Reactant Ratio | 1.1 - 1.5 eq of aniline per eq of chloroquinazoline | An excess of the aniline is often used to drive the reaction to completion. |
| Solvent | Isopropanol, n-butanol, DMF, Dioxane | Choice of solvent depends on the reactivity of the substrates and the required reaction temperature. |
| Temperature | 80 - 150 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
| Yield | 60 - 95% | Highly dependent on the specific substrates and reaction conditions. |
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound with a 4-chloroquinazoline proceeds through a two-step addition-elimination mechanism.
Step-by-Step Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic C4 carbon of the 4-chloroquinazoline. This step is typically the rate-determining step.
-
Formation of a Meisenheimer-like Intermediate: This attack forms a tetrahedral intermediate, often referred to as a Meisenheimer complex, where the aromaticity of the quinazoline ring is temporarily disrupted. The negative charge is delocalized over the electron-withdrawing quinazoline ring system.
-
Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion (a good leaving group).
-
Deprotonation: The resulting positively charged anilinium nitrogen is deprotonated, often by a weak base in the reaction mixture (e.g., another molecule of the aniline or an added base), to yield the final 4-anilinoquinazoline product and HCl.
Conclusion
This compound is a key building block for the synthesis of medicinally relevant compounds, particularly 4-anilinoquinazoline-based kinase inhibitors. The nucleophilic aromatic substitution reaction provides a reliable method for its incorporation into these scaffolds. Understanding the reaction conditions and the underlying SNAr mechanism is crucial for the successful design and execution of synthetic routes towards novel therapeutic agents. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.
Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-2-isopropoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-isopropoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern, featuring a fluorine atom and an isopropoxy group on the aniline ring, imparts unique electronic and steric properties that are often sought after in drug design. The development of a robust and scalable synthetic route is crucial for ensuring a consistent and cost-effective supply of this important building block for research and commercial production.
This document provides detailed application notes and protocols for a two-step scale-up synthesis of this compound. The described methodology is designed to be efficient, reproducible, and adaptable for larger-scale production environments. The synthesis involves an initial etherification to introduce the isopropoxy group, followed by the reduction of a nitro group to yield the final aniline product.
Synthetic Strategy
The overall synthetic pathway for this compound is a two-step process starting from 4-fluoro-2-nitrophenol. The first step is a Williamson ether synthesis to introduce the isopropoxy group, followed by a catalytic hydrogenation to reduce the nitro group to the desired amine.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene
This protocol details the Williamson ether synthesis to form the isopropoxy ether from 4-fluoro-2-nitrophenol.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Nitrogen inlet
-
4-Fluoro-2-nitrophenol
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the 5 L three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet. Ensure the setup is dry and purged with nitrogen.
-
Reagent Charging: To the flask, add 4-fluoro-2-nitrophenol (500 g, 3.18 mol) and anhydrous potassium carbonate (879 g, 6.36 mol).
-
Solvent Addition: Add N,N-Dimethylformamide (2.5 L) to the flask.
-
Reaction Initiation: Begin stirring the mixture and slowly add 2-bromopropane (471 mL, 5.09 mol) via the dropping funnel over a period of 1 hour.
-
Heating: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (10 L) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Combine the organic layers and wash with brine solution (2 x 1 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Workflow for the synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene.
Step 2: Synthesis of this compound
This protocol describes the catalytic hydrogenation of the nitro-intermediate to the final aniline product.
Materials and Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator) with a capacity of at least 10 L
-
1-Fluoro-2-isopropoxy-4-nitrobenzene
-
Palladium on carbon (10% Pd/C), 50% wet
-
Ethanol
-
Celite®
-
Filtration apparatus
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging:
-
In a separate container, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (400 g, 2.01 mol) in ethanol (4 L).
-
Carefully add the 10% Palladium on Carbon catalyst (40 g, 50% wet) to the reactor under a nitrogen atmosphere.
-
Transfer the solution of the nitro compound into the reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Begin stirring and heat the mixture to 40°C.
-
Monitor the hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
-
Catalyst Filtration:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 500 mL).
-
-
Isolation of Product:
-
Combine the filtrate and washings.
-
Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation if required.
-
Caption: Workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis.
Table 1: Reagent Stoichiometry and Physical Properties
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. | Density (g/mL) | Volume (mL) |
| Step 1 | ||||||
| 4-Fluoro-2-nitrophenol | 157.11 | 500 | 3.18 | 1.0 | - | - |
| 2-Bromopropane | 123.00 | 626 | 5.09 | 1.6 | 1.33 | 471 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 879 | 6.36 | 2.0 | - | - |
| Step 2 | ||||||
| 1-Fluoro-2-isopropoxy-4-nitrobenzene | 199.18 | 400 | 2.01 | 1.0 | - | - |
| 10% Palladium on Carbon (50% wet) | - | 40 | - | - | - | - |
Table 2: Expected Yields and Purity
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| 1: Etherification | 1-Fluoro-2-isopropoxy-4-nitrobenzene | 633.4 | 570 - 602 | 90 - 95 | >98% |
| 2: Nitro Reduction | This compound | 339.9 | 316 - 330 | 93 - 97 | >99% |
Conclusion
The provided protocols offer a comprehensive guide for the scale-up synthesis of this compound. The two-step approach is robust, high-yielding, and suitable for adaptation to an industrial setting. Careful monitoring of reaction parameters and adherence to the outlined procedures are essential for achieving high purity and yield of the final product. These application notes serve as a valuable resource for researchers and process chemists involved in the synthesis of this and other structurally related aniline derivatives.
Application of 4-Fluoro-2-isopropoxyaniline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-isopropoxyaniline is a substituted aniline that serves as a valuable building block in medicinal chemistry, particularly in the development of targeted therapies. Its structural features, including a fluorine atom and an isopropoxy group, can impart desirable pharmacokinetic and pharmacodynamic properties to a final drug molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can influence solubility and protein-ligand interactions. This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.
While direct synthesis of commercialized kinase inhibitors using this compound is not yet widely documented in publicly available literature, its structural similarity to other anilines used in the synthesis of potent kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), suggests its significant potential. This document, therefore, presents a well-established synthetic strategy—nucleophilic aromatic substitution (SNAr)—to illustrate its application in creating novel kinase inhibitors based on the common anilino-quinazoline scaffold.
Key Applications in Kinase Inhibitor Synthesis
The primary anticipated application of this compound in kinase inhibitor synthesis is its role as a nucleophile in SNAr reactions. The aniline nitrogen can displace a leaving group, typically a halogen, on a heterocyclic core to form the crucial aniline-heterocycle bond present in many ATP-competitive kinase inhibitors.
A prominent example of a relevant heterocyclic core is the quinazoline ring system. The resulting 4-(4-fluoro-2-isopropoxyanilino)quinazoline scaffold is a privileged structure in medicinal chemistry, known to effectively bind to the ATP-binding site of various kinases. The substituents on the aniline ring, provided by this compound, are critical for achieving high potency and selectivity for the target kinase.
Signaling Pathway and Mechanism of Action
Kinase inhibitors synthesized using anilino-quinazoline scaffolds often target receptor tyrosine kinases (RTKs) like EGFR and VEGFR. These receptors are key regulators of cell growth, proliferation, survival, and angiogenesis. In many cancers, mutations or overexpression of these kinases lead to their constitutive activation, driving uncontrolled cell division and tumor growth.
By competitively binding to the ATP-binding pocket of the kinase domain, these inhibitors block the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase and the point of inhibition.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section provides a detailed protocol for a representative synthesis of a 4-(4-fluoro-2-isopropoxyanilino)quinazoline derivative.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a hypothetical kinase inhibitor core structure via the reaction of this compound with a 4-chloroquinazoline.
Materials and Reagents:
-
This compound hydrochloride
-
4-Chloroquinazoline (or a substituted derivative)
-
Isopropanol (or other suitable solvent like n-butanol or DMF)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 eq).
-
Add this compound hydrochloride (1.1 eq) and isopropanol to the flask.
-
Add diisopropylethylamine (DIPEA) (1.2 eq) to the mixture to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction: Place the flask under an inert atmosphere (e.g., nitrogen). Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-fluoro-2-isopropoxyanilino)quinazoline derivative.
General Synthetic and Evaluation Workflow
The overall process for developing a kinase inhibitor using this compound follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Data Presentation
The following table presents hypothetical, yet representative, in vitro activity data for a series of kinase inhibitors synthesized from this compound and various substituted quinazoline cores. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | Quinazoline Substitution | Target Kinase | IC50 (nM) |
| KI-001 | H | EGFR | 85 |
| KI-002 | 6,7-dimethoxy | EGFR | 12 |
| KI-003 | 6-acrylamide | EGFR (T790M) | 5 |
| KI-004 | H | VEGFR-2 | 150 |
| KI-005 | 7-methoxy | VEGFR-2 | 25 |
Conclusion
This compound is a promising building block for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers opportunities for chemists to fine-tune the properties of new drug candidates. The provided protocols and conceptual framework serve as a valuable resource for researchers engaged in the design and development of next-generation targeted therapies. Further exploration of this starting material in various synthetic routes is warranted to fully realize its potential in drug discovery.
The Strategic Role of 4-Fluoro-2-isopropoxyaniline in the Synthesis of Bioactive Heterocyclic Compounds
For Immediate Release:
Shanghai, China – December 25, 2025 – 4-Fluoro-2-isopropoxyaniline has emerged as a pivotal building block in medicinal chemistry for the development of novel heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring a fluorine atom and an isopropoxy group, allows for the synthesis of diverse scaffolds, including quinolines and benzimidazoles, which have demonstrated promising activity as kinase inhibitors for cancer therapy and as antimicrobial agents. These application notes provide detailed protocols for the synthesis of key heterocyclic derivatives from this compound and summarize their biological activities.
Application Notes
The strategic incorporation of a fluorine atom at the 4-position and an isopropoxy group at the 2-position of the aniline ring imparts favorable physicochemical properties to the resulting heterocyclic compounds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the isopropoxy group can modulate solubility and provide a key interaction point with biological targets.
Quinolines as Kinase Inhibitors
Quinolines derived from this compound are of significant interest as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and c-Met, which are implicated in various cancers. The aniline nitrogen of this compound serves as a nucleophile in classic quinoline syntheses, such as the Combes and Knorr reactions, to construct the core quinoline scaffold. The resulting 4-anilinoquinoline derivatives have shown potent anti-proliferative activity against various cancer cell lines.
Benzimidazoles as Antimicrobial Agents
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Fluorinated benzimidazoles synthesized from this compound have exhibited notable antimicrobial properties. The synthesis typically involves the condensation of the aniline with a carboxylic acid or its derivative, followed by cyclization.
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-6-isopropoxy-2,4-dimethylquinoline via Combes Synthesis
This protocol describes the acid-catalyzed condensation of this compound with acetylacetone to yield a substituted quinoline.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 2 hours to form the enamine intermediate.
-
Carefully add concentrated sulfuric acid (2 equivalents) dropwise while cooling the flask in an ice bath.
-
After the addition is complete, heat the mixture to 110°C and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 8-fluoro-6-isopropoxy-2,4-dimethylquinoline.
Protocol 2: Synthesis of 5-Fluoro-7-isopropoxy-2-methylbenzimidazole
This protocol outlines the synthesis of a substituted benzimidazole via the Phillips condensation reaction.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid (concentrated and 2M)
-
Stannous chloride dihydrate
-
Acetic acid
-
Sodium hydroxide solution (10 M)
-
Dichloromethane
Procedure:
-
Diazotization and Reduction to Hydrazine (Not the primary route, for context of precursor synthesis if needed): This is a common precursor step for certain benzimidazole syntheses but a direct condensation is often preferred.
-
Reductive Cyclization (Illustrative Phillips-type approach):
-
To a solution of this compound (1 equivalent) in a suitable solvent, a nitro-aryl compound would be coupled and then reduced to form a diamine.
-
Direct Condensation: A more direct approach involves the reaction of a conceptual precursor, 3-fluoro-5-isopropoxy-1,2-phenylenediamine, with acetic acid.
-
Simplified Protocol: A mixture of the conceptual 3-fluoro-5-isopropoxy-1,2-phenylenediamine (1 equivalent) and acetic acid (10 equivalents) is heated at reflux for 4 hours.
-
The reaction mixture is cooled and the excess acetic acid is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a 10 M sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol/water to yield 5-fluoro-7-isopropoxy-2-methylbenzimidazole.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Representative Quinolines
| Compound ID | Target | Cell Line | IC₅₀ (µM) |
| 1a (analog) | EGFR | HeLa | >10 |
| BGC823 | 3.63 | ||
| 1f (analog) | EGFR | HeLa | 10.18 |
| BGC823 | 8.32 | ||
| 2i (analog) | EGFR | HeLa | 7.15 |
| BGC823 | 4.65 | ||
| Gefitinib | EGFR | HeLa | 17.12 |
| BGC823 | 19.27 | ||
| Bisquinoline 15d (analog) | c-Met | H460 | 0.08 |
| MKN-45 | 0.05 | ||
| Bisquinoline 16a (analog) | c-Met | H460 | 0.12 |
| MKN-45 | 0.09 |
Data for analogs are based on structurally similar compounds reported in the literature.[1][2]
Table 2: Antimicrobial Activity of Representative Benzimidazoles
| Compound ID | Microorganism | MIC (µg/mL) |
| Fluoro-benzimidazole analog | E. coli | 0.49 - 0.98 |
| S. typhimurium | 0.49 - 0.98 | |
| S. aureus (MRSA) | >1000 | |
| C. albicans | >1000 |
Data for analogs are based on structurally similar compounds reported in the literature.[3]
Visualizations
Caption: EGFR Signaling Pathway Inhibition by Quinolines.
Caption: c-Met Signaling Pathway Inhibition by Quinolines.
Caption: General Workflow for Heterocycle Synthesis and Evaluation.
References
Application Notes and Protocols for High-Throughput Screening of 4-Fluoro-2-isopropoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a hypothetical library of compounds derived from 4-Fluoro-2-isopropoxyaniline. The focus is on the identification of novel protein kinase inhibitors, a plausible and significant target class for halogenated aniline derivatives in drug discovery.[1]
Introduction: The Potential of this compound Scaffolds in Kinase Inhibition
The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific substitution pattern of this compound, featuring a fluorine atom and an isopropoxy group, offers a unique combination of electronic and steric properties. These characteristics make it an attractive starting point for the synthesis of novel bioactive compounds. The presence of the fluorine can enhance metabolic stability and binding affinity, while the aniline nitrogen provides a versatile chemical handle for creating diverse compound libraries.[1]
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is implicated in many diseases, particularly cancer, making them a major focus of drug discovery efforts. Many existing kinase inhibitors, such as Gefitinib, incorporate a chloro-fluoro-aniline moiety, suggesting that protein kinases are a probable target class for derivatives of this compound.[1] This application note outlines a representative high-throughput screening workflow to identify and characterize potential kinase inhibitors from a library of such derivatives.
High-Throughput Screening Workflow for Kinase Inhibitor Identification
The following diagram illustrates the overall workflow for a typical HTS campaign designed to identify novel kinase inhibitors from a compound library.
References
Troubleshooting & Optimization
Troubleshooting 4-Fluoro-2-isopropoxyaniline synthesis yield issues
Technical Support Center: 4-Fluoro-2-isopropoxyaniline Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address yield issues during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent synthetic pathway involves a two-step process starting from 4-fluoro-2-nitrophenol:
-
Williamson Ether Synthesis: Introduction of the isopropyl group by reacting 4-fluoro-2-nitrophenol with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.
-
Nitro Group Reduction: Reduction of the intermediate, 4-fluoro-2-isopropoxy-1-nitrobenzene, to the desired aniline product.
Q2: My final product is a dark brown or black tar-like substance. What is the likely cause?
Aniline derivatives can be susceptible to oxidation and self-polymerization, which often results in dark-colored impurities.[1][2] This can occur during the reaction, work-up, or purification stages. It is crucial to handle the final product efficiently, potentially under an inert atmosphere, and consider converting it to a more stable hydrochloride salt for storage.[1]
Q3: How does the fluorine substituent impact the synthesis?
The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the starting phenol in the Williamson ether synthesis and the resulting aniline product.[3][4] This can slow down reaction rates compared to non-fluorinated analogs, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.
Q4: Can I use a tertiary alkyl halide like t-butyl bromide for the Williamson ether synthesis step?
No, tertiary alkyl halides are not suitable for Williamson ether synthesis.[5][6] They will almost exclusively undergo an E2 elimination reaction in the presence of a strong base (the alkoxide), producing an alkene instead of the desired ether.[5][6]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Logical Workflow for Troubleshooting Low Yield
The diagram below outlines a general process for identifying and resolving the root cause of low product yield.
Caption: General workflow for troubleshooting low product yield.
Issue 1: Low Yield in Williamson Ether Synthesis Step
Symptom: Analysis of the reaction mixture shows a significant amount of unreacted 4-fluoro-2-nitrophenol.
| Potential Cause | Suggested Solution |
| Insufficient Base Strength or Amount | Ensure at least one full equivalent of a strong base (e.g., NaH, K₂CO₃) is used to completely deprotonate the phenol. |
| Poor Solvent Choice | Use a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation, making the alkoxide anion more nucleophilic and reactive.[6] |
| Side Reaction (Elimination) | With secondary halides like 2-bromopropane, the E2 elimination reaction competes with the desired SN2 substitution.[5] Consider using milder conditions or isopropyl tosylate, which can sometimes favor substitution. |
| Low Reactivity | The electron-withdrawing fluorine atom reduces the nucleophilicity of the phenoxide. Increase the reaction temperature or time, and monitor progress by TLC.[3] |
| C-Alkylation Side Product | Phenoxide ions are ambident nucleophiles and can react at the aromatic ring instead of the oxygen.[6] O-alkylation is usually favored, but solvent choice can influence the O/C ratio.[6] |
Issue 2: Low Yield in Nitro Group Reduction Step
Symptom: Analysis shows incomplete conversion of the nitro-intermediate or the presence of multiple, hard-to-separate byproducts.
| Potential Cause | Suggested Solution |
| Incomplete Reduction | Increase the equivalents of the reducing agent or the reaction time. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. |
| Formation of Azo/Azoxy Byproducts | This can occur with certain reducing agents like LiAlH₄ with aromatic nitro compounds.[7][8] It can also indicate that the reduction was not driven to completion. Choose a reducing system known for clean conversion to anilines. |
| Dehalogenation (Loss of Fluorine) | Catalytic hydrogenation with Pd/C can sometimes lead to the cleavage of aryl-halide bonds.[7] If dehalogenation is observed, switch to a different catalyst like Raney Nickel or use chemical reducing agents.[7] |
| Product Degradation | The aniline product may be unstable in the reaction or work-up conditions.[2] After the reaction is complete, work up the mixture promptly and consider an acidic workup to form the more stable ammonium salt.[1] |
Comparison of Common Nitro Reduction Reagents
| Reducing System | Pros | Cons |
| H₂ / Pd/C | High efficiency; clean work-up (catalyst is filtered off).[8] | Can cause dehalogenation; potential for catalyst poisoning.[7] |
| Fe / HCl or NH₄Cl | Inexpensive and effective; often used industrially.[1][9] | Work-up can be cumbersome due to iron salts; requires acidic conditions.[1] |
| SnCl₂ | Provides a mild method for reduction and is tolerant of many functional groups.[7] | Tin waste can be problematic; requires stoichiometric amounts. |
| Raney Nickel | Effective for hydrogenation and less likely to cause dehalogenation than Pd/C.[7] | Pyrophoric when dry; requires careful handling. |
Experimental Protocols & Workflow
The following diagram illustrates the typical synthetic workflow for producing this compound.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
To a round-bottom flask charged with 4-fluoro-2-nitrophenol (1 equivalent), add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) to the solution.
-
Add 2-bromopropane (1.2-1.5 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-fluoro-2-isopropoxy-1-nitrobenzene intermediate.
Protocol 2: Nitro Group Reduction (using Iron)
This protocol is based on the Béchamp reduction and should be optimized.[1]
-
In a round-bottom flask, create a suspension of iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Add a small amount of concentrated hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) to activate the iron.
-
Heat the suspension to reflux (70-80°C).
-
Dissolve the crude 4-fluoro-2-isopropoxy-1-nitrobenzene intermediate from the previous step in ethanol and add it dropwise to the refluxing iron suspension.
-
Maintain the reflux and monitor the reaction by TLC until the starting nitro compound is fully consumed.
-
Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing thoroughly with ethanol or ethyl acetate.[1]
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Synthesis of 4-Fluoro-2-isopropoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-isopropoxyaniline. The information is structured to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction is resulting in a low yield or no this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If starting materials are still present, consider extending the reaction time.
-
A gradual increase in reaction temperature may also be beneficial, but monitor for the formation of byproducts.[1]
-
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in reaction kinetics.
-
Troubleshooting Steps: Systematically vary the temperature to find the optimal condition for product formation.[2]
-
-
Incorrect Stoichiometry: Inaccurate measurement of reactants can lead to poor yields.
-
Troubleshooting Steps:
-
Ensure all reagents are carefully weighed and solutions are prepared with precision.
-
Calibrate any pumps or automated dispensing equipment regularly.
-
In some cases, using a slight excess of one reagent can drive the reaction to completion.[2]
-
-
-
Catalyst Deactivation: The catalyst's effectiveness may be compromised.
-
Troubleshooting Steps:
-
Use high-purity, anhydrous starting materials and solvents to avoid poisoning the catalyst.
-
If using a reusable catalyst, consider regeneration or starting with a fresh batch.[1]
-
-
-
Issue 2: Formation of Significant Impurities or Byproducts
-
Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?
-
Answer: The presence of impurities is a common challenge. The nature of the impurity can often point to the underlying issue.
-
Unreacted Starting Materials: If the reaction is incomplete, the starting materials will contaminate the product.
-
Over-alkylation/Di-alkylation: In reactions involving alkylation, the product can sometimes react further to form di-alkylated species.
-
Troubleshooting Steps:
-
Carefully control the stoichiometry of the alkylating agent.
-
Optimize reaction time and temperature to favor mono-alkylation.[3]
-
-
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in reductive amination, imine and enamine intermediates can sometimes lead to byproducts.[3]
-
Troubleshooting Steps: A thorough understanding of the reaction mechanism can help in identifying potential side reactions. Adjusting reaction conditions or the choice of reagents may be necessary to suppress these unwanted pathways.
-
-
Product Degradation: The desired product may be unstable under the reaction or work-up conditions. Aniline derivatives can be susceptible to oxidation, leading to colored impurities.[3]
-
Troubleshooting Steps:
-
Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Store the final product under an inert atmosphere and protected from light.[3]
-
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble purifying this compound from the crude reaction mixture. What strategies can I employ?
-
Answer: Purification can be challenging, especially if the impurities have similar properties to the product.
-
Co-elution of Impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult.
-
Troubleshooting Steps:
-
Screen different solvent systems for chromatography to improve separation.
-
Consider alternative purification techniques such as recrystallization or distillation.
-
-
-
Product Precipitation Issues: The product or byproducts may have low solubility in the chosen solvent system, leading to precipitation.
-
Troubleshooting Steps:
-
Conduct initial experiments at lower concentrations.
-
Consider using a co-solvent to improve solubility.[2]
-
-
-
Discoloration of Final Product: The final product may appear discolored (e.g., yellow or brown).
-
Troubleshooting Steps: Discoloration is often due to the oxidation of the aniline.[3] Treatment with activated carbon followed by filtration or recrystallization can sometimes remove colored impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical synthetic route for this compound?
-
A1: A common approach involves the reduction of a corresponding nitro-aromatic precursor, such as 4-fluoro-2-isopropoxy-1-nitrobenzene. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and H₂ gas).[4] Another potential route involves the alkylation of 4-fluoro-2-aminophenol.
-
-
Q2: How does the fluorine substituent affect the reaction?
-
A2: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the aniline nitrogen. This might slow down reactions where the aniline acts as a nucleophile. Careful optimization of reaction conditions may be necessary to achieve good yields.[1]
-
-
Q3: What are the key safety precautions for synthesizing aniline derivatives?
-
A3: Aniline and its derivatives can be toxic and are often readily absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some reactions, like nitrations, involve highly corrosive and potentially explosive reagents and require special care.[2]
-
-
Q4: My final product is discolored. What is the likely cause and how can I prevent it?
Quantitative Data Summary
The following tables summarize reaction conditions for syntheses of related fluoro-anilines. These should serve as a starting point for the optimization of this compound synthesis.
Table 1: Example Conditions for N-Acetylation of a Fluoro-methoxyaniline
| Parameter | Value | Reference |
| Reactant | 4-fluoro-2-methoxyaniline | [4] |
| Reagent | Acetic anhydride | [4] |
| Solvent | Acetic acid | [4] |
| Temperature | 90°C | [4] |
| Reaction Time | 3-5 hours | [4] |
Table 2: Example Conditions for Nitration of an Acetanilide Derivative
| Parameter | Value | Reference |
| Reactant | N-(4-fluoro-2-methoxyphenyl)acetamide | [4] |
| Reagent | Fuming nitric acid | [4] |
| Solvent | Sulfuric acid | [4] |
| Temperature | 0°C | [4] |
Experimental Protocols
The following are generalized experimental protocols for key reactions in the synthesis of fluoro-aniline derivatives. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: General Procedure for N-Acetylation (Protection)
-
Dissolve the starting aniline (1 equivalent) in a suitable solvent such as acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and monitor the reaction progress by TLC.[4]
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Isolate the product by filtration, wash with water, and dry. Further purification can be done by recrystallization or extraction.[5]
Protocol 2: General Procedure for Reduction of a Nitro-Aromatic Compound
-
In a suitable reaction vessel, dissolve the nitro-aromatic precursor in a solvent such as methanol or ethanol.
-
Add a catalyst, for example, 5-10 mol% Palladium on carbon (Pd/C).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the reactor.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product, which can be further purified if necessary.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in chemical synthesis.
References
Technical Support Center: Purification of 4-Fluoro-2-isopropoxyaniline
Welcome to the technical support center for the purification of 4-Fluoro-2-isopropoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this and similar substituted anilines.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: The purified this compound is discolored (e.g., yellow, brown, or black).
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Question: Why is my sample of this compound discolored after purification, and how can I fix it?
-
Answer: Discoloration in anilines is a common issue primarily caused by aerial oxidation.[1] The amino group is susceptible to oxidation, which leads to the formation of colored impurities and polymeric by-products.[1] This process can be accelerated by exposure to air, light, and trace metal impurities.
-
For solid samples: Attempt recrystallization. The addition of a small quantity of a reducing agent like sodium dithionite or activated charcoal during the recrystallization process can help in removing colored impurities.[1]
-
For liquid samples or low-melting solids: Distillation, particularly under reduced pressure (vacuum distillation), is often an effective method to separate the desired aniline from non-volatile colored impurities.[1][2] Distilling over a small amount of zinc dust can help prevent oxidation during heating.[1]
-
Issue 2: Low recovery of this compound after purification.
-
Question: I am losing a significant amount of my product during purification. What are the potential causes and how can I improve the yield?
-
Answer: Low recovery can stem from several factors depending on the purification method used.
-
During Recrystallization:
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[3] To mitigate this, use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure that the filtration apparatus is pre-heated and the transfer is performed quickly.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[3]
-
-
During Column Chromatography:
-
Irreversible adsorption: Due to the basic nature of the amine group, it can bind strongly to the acidic silica gel, leading to poor recovery.[4] Consider using deactivated silica gel (treated with an amine like triethylamine) or an alternative stationary phase like amine-functionalized silica or alumina.[4]
-
-
During Acid-Base Extraction:
-
Incomplete extraction or back-extraction: Ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions with fresh solvent to ensure complete transfer of the aniline salt into the aqueous phase and subsequent back-extraction of the free base into the organic phase after basification.
-
-
Issue 3: Analytical data (e.g., NMR, GC-MS) indicates the presence of starting materials or by-products.
-
Question: My purified this compound is still contaminated with impurities from the synthesis. What is the best way to remove them?
-
Answer: The choice of purification method will depend on the nature of the impurities.
-
Non-basic organic impurities: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent and wash with an aqueous acid solution (e.g., 1M HCl). The basic this compound will form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified aniline re-extracted into an organic solvent.[1][5]
-
Structurally similar impurities: If the impurities have similar properties to the desired product, column chromatography is often the most effective technique for separation.[4] Careful selection of the stationary and mobile phases is crucial for achieving good separation.
-
High-boiling impurities: Vacuum distillation can be effective for separating the lower-boiling this compound from high-boiling impurities.[6]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the primary challenges in purifying halogenated anilines like this compound?
-
Answer: The main challenges arise from the reactivity of the aniline functional group. These compounds are prone to oxidation, leading to discoloration.[1] Another potential issue is dehalogenation (loss of the fluorine atom) under harsh reductive conditions, though this is less common.[1] Removing structurally similar impurities and residual starting materials can also be challenging.[1]
-
Question 2: How should I store purified this compound to prevent degradation?
-
Answer: To minimize degradation from oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[1] The hydrochloride salt form is generally more stable to oxidation and can be stored at -20°C for maximum stability.[7]
-
Question 3: What are the key safety precautions when handling this compound?
-
Answer: Halogenated anilines are toxic and can be absorbed through the skin. They are also suspected carcinogens and can cause skin and eye irritation.[1] Always handle these compounds in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Question 4: Can I use standard silica gel for column chromatography of this compound?
-
Answer: While possible, it is often problematic. The acidic nature of standard silica gel can lead to strong binding of the basic aniline, causing peak tailing and low recovery.[4] It is often better to use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or to use an alternative stationary phase like alumina or amine-functionalized silica.[4]
Data Presentation
The following tables are templates for recording experimental data during the purification of this compound.
Table 1: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
Table 2: Comparison of Purification Methods
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (pre-purification) | Purity (post-purification) |
| Recrystallization | |||||
| Column Chromatography | |||||
| Vacuum Distillation | |||||
| Acid-Base Extraction |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for solid samples of this compound.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating this compound from impurities with different polarities.
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate solvent system (eluent). A common starting point for anilines is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of triethylamine (~0.5-1%) to the eluent to prevent peak tailing.
-
Column Packing: Pack a glass column with silica gel or alumina using a slurry method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Vacuum Distillation
This protocol is suitable for liquid samples or low-melting solids of this compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Drying (Optional): If water is present, the crude aniline can be dried with a suitable drying agent like KOH or CaH₂ before distillation.[9]
-
Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the expected boiling point. Adding a small amount of zinc dust can help prevent oxidation during heating.[1]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US3072662A - Separation of aromatic amines using alkylene carbonates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 7. usbio.net [usbio.net]
- 8. youtube.com [youtube.com]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Side reactions and byproducts in 4-Fluoro-2-isopropoxyaniline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-isopropoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, along with detailed experimental protocols and data summaries.
I. Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and practical synthetic route involves a two-step process:
-
Williamson Ether Synthesis: O-isopropylation of 4-fluoro-2-nitrophenol with an isopropylating agent (e.g., 2-bromopropane or isopropyl alcohol) in the presence of a base to form 4-fluoro-2-isopropoxynitrobenzene.
-
Nitro Group Reduction: Reduction of the nitro group of 4-fluoro-2-isopropoxynitrobenzene to an amine using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl) to yield the final product, this compound.
Q2: What are the most critical parameters to control during the Williamson ether synthesis step?
A2: The most critical parameters are temperature, the choice of base, and the nature of the isopropylating agent. Since 2-bromopropane is a secondary halide, the competing E2 elimination reaction can be a significant side reaction. Using a less hindered base and maintaining a moderate reaction temperature can favor the desired SN2 substitution.
Q3: What are the potential challenges during the nitro group reduction step?
A3: Key challenges include incomplete reduction, leading to the formation of nitroso or hydroxylamine intermediates, and potential dehalogenation (loss of the fluorine atom), particularly under harsh catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity.
II. Troubleshooting Guides
Issue 1: Low Yield of 4-fluoro-2-isopropoxynitrobenzene in the Etherification Step
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low conversion of 4-fluoro-2-nitrophenol | Incomplete deprotonation of the phenol. | - Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure anhydrous reaction conditions as water can quench the base. |
| Low reactivity of the isopropylating agent. | - Consider using a more reactive agent like isopropyl iodide, though it is more expensive.- Increase the reaction temperature, but monitor for byproduct formation. | |
| Significant formation of propene gas detected | E2 elimination is the major pathway. | - Use a less sterically hindered base.- Lower the reaction temperature to favor the SN2 reaction.- Consider using a polar aprotic solvent like DMF or DMSO. |
| Formation of an unexpected isomer | C-alkylation of the phenoxide ion. | - This is generally a minor pathway for O-alkylation but can occur. Ensure the phenoxide is fully formed before adding the alkylating agent. |
Issue 2: Incomplete Reaction or Byproduct Formation During Nitro Reduction
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Presence of starting material (nitro compound) in the final product | Insufficient reducing agent or inactive catalyst. | - Increase the equivalents of the reducing agent (e.g., SnCl₂).- For catalytic hydrogenation, ensure the catalyst is fresh and active. Increase catalyst loading or hydrogen pressure. |
| Formation of colored impurities | Presence of nitroso or azo compounds from incomplete reduction. | - Prolong the reaction time.- Ensure thorough mixing.- If using SnCl₂/HCl, ensure the reaction mixture remains acidic throughout the reduction. |
| Mass spectrometry indicates a product with a mass 20 units lower than the expected product. | Dehalogenation (loss of fluorine). | - Use a milder reducing agent (e.g., Fe/NH₄Cl).- For catalytic hydrogenation, screen different catalysts (e.g., PtO₂ may be less prone to dehalogenation than Pd/C in some cases).- Optimize reaction temperature and pressure to be as mild as possible. |
| Difficulty in isolating the product from the reaction mixture | Formation of emulsions during workup. | - Adjust the pH of the aqueous layer.- Use a different extraction solvent.- Consider filtration through celite to break up emulsions. |
III. Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of 4-fluoro-2-isopropoxynitrobenzene
| Isopropylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Byproducts |
| 2-Bromopropane | K₂CO₃ | DMF | 80 | 12 | ~75 | Propene, Unreacted Starting Material |
| 2-Bromopropane | NaH | THF | 60 | 6 | >90 | Minimal propene |
| Isopropyl alcohol | H₂SO₄ (cat.) | Toluene | 110 (azeotropic) | 24 | ~60 | Di-isopropyl ether, Unreacted Starting Material |
Note: The data presented are representative and may vary based on specific experimental conditions.
Table 2: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Impurities |
| H₂ (50 psi), 10% Pd/C | Ethanol | 25 | 4 | >95 | Potential for minor dehalogenation |
| SnCl₂·2H₂O / conc. HCl | Ethanol | 78 | 3 | ~90 | Tin salts (removed during workup) |
| Fe / NH₄Cl | Ethanol/H₂O | 80 | 6 | ~85 | Iron oxides (removed by filtration) |
Note: The data presented are representative and may vary based on specific experimental conditions.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-2-isopropoxynitrobenzene
-
Reagents and Equipment:
-
4-fluoro-2-nitrophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and thermometer.
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere, add a solution of 4-fluoro-2-nitrophenol (1.0 eq.) in DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound
-
Reagents and Equipment:
-
4-fluoro-2-isopropoxynitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply or a hydrogen generator
-
Parr shaker or a similar hydrogenation apparatus.
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 4-fluoro-2-isopropoxynitrobenzene (1.0 eq.) in ethanol.
-
Carefully add 10% Pd/C (5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Shake the mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or recrystallization if necessary.
-
V. Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low yield in the etherification step.
Caption: Troubleshooting impurity formation during nitro reduction.
Improving the stability of 4-Fluoro-2-isopropoxyaniline in solution
Welcome to the technical support center for 4-Fluoro-2-isopropoxyaniline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experimental work with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your solutions and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound and its hydrochloride salt should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] It is advisable to store the compound in a dry and cool, well-ventilated place.
Q2: My solution of this compound has turned brown. What does this indicate and is it still usable?
A color change, particularly to brown or black, is a common indicator of aniline degradation, often due to oxidation or polymerization.[2] It is strongly recommended to use freshly prepared solutions for experiments. If the solution has discolored, it should be discarded as the presence of degradation products can lead to inconsistent and unreliable experimental outcomes.
Q3: What are the main factors that can cause the degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. This process can be accelerated by the presence of metal ions.
-
Light: Exposure to light, especially UV light, can induce photodegradation.
-
pH: The stability of anilines can be pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis or other degradation pathways. For aniline, storage at a neutral pH of 7 has been found to provide the best stability.[3]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.
Q4: What solvents are recommended for preparing solutions of this compound?
For short-term use, common organic solvents such as methanol, ethanol, and acetonitrile can be used. However, prolonged storage in any solvent is not recommended. Protic solvents, in particular, may facilitate degradation over time. Always prepare solutions fresh before use.
Q5: With which substances is this compound incompatible?
This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. Contact with these substances can lead to vigorous reactions and decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions of this compound for each experiment. If a stock solution must be used for a short period, store it at -20°C, protected from light, and for no longer than 24 hours. |
| Appearance of new, unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method. |
| Low yield in a reaction involving this compound | Degradation of the starting material under the reaction conditions. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Protect the reaction from light by wrapping the reaction vessel in aluminum foil.- Optimize the reaction temperature and time to minimize degradation. |
| Solution becomes cloudy or a precipitate forms | Poor solubility or formation of insoluble degradation products (polymers). | - Ensure the concentration of this compound is below its solubility limit in the chosen solvent.- If using the hydrochloride salt, consider adjusting the pH to improve solubility, but be mindful of pH-dependent degradation. |
Quantitative Data on Aniline Stability (Representative Data)
Table 1: Pseudo-First-Order Rate Constants (k) for the Degradation of Aniline under Heat-Assisted Persulfate Oxidation. [1]
| Temperature (°C) | Persulfate Conc. (mmol/L) | pH | k (min⁻¹) |
| 40 | 2.0 | 7.0 | 0.015 |
| 50 | 2.0 | 7.0 | 0.032 |
| 60 | 2.0 | 7.0 | 0.068 |
| 50 | 0.5 | 7.0 | 0.009 |
| 50 | 1.0 | 7.0 | 0.017 |
| 50 | 4.0 | 7.0 | 0.061 |
| 50 | 2.0 | 3.0 | 0.011 |
| 50 | 2.0 | 5.0 | 0.029 |
| 50 | 2.0 | 9.0 | 0.035 |
| 50 | 2.0 | 11.0 | 0.045 |
Table 2: Maximum Specific Degradation Rates of Fluoroanilines by Mixed Bacterial Cultures. [4]
| Compound | Maximum Specific Degradation Rate (mg FA / (g VSS * h)) |
| 4-Fluoroaniline (4-FA) | 22.48 ± 0.55 |
| 2,4-Difluoroaniline (2,4-DFA) | 15.27 ± 2.04 |
| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 8.84 ± 0.93 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at regular intervals and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer a small amount of solid this compound to a vial and place it in an oven at 60°C for 48 hours. At the end of the study, dissolve the sample in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC.
-
HPLC Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2 for a starting point). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (or determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SOP for Conducting Photostability Study – StabilityStudies.in [stabilitystudies.in]
- 5. ema.europa.eu [ema.europa.eu]
Common challenges in handling 4-Fluoro-2-isopropoxyaniline
Welcome to the Technical Support Center for 4-Fluoro-2-isopropoxyaniline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound hydrochloride?
A1: The key properties are summarized in the table below. This information is for the hydrochloride salt of the compound.
| Property | Value | Reference |
| CAS Number | 380430-47-7 | [1][2] |
| Molecular Formula | C₉H₁₃ClFNO | [1][2] |
| Molecular Weight | 205.66 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | -20°C | [1] |
Q2: What are the recommended storage and handling conditions for this compound hydrochloride?
A2: To ensure the stability and integrity of this compound hydrochloride, it is recommended to store the compound at -20°C in a tightly sealed container.[1] For maximum product recovery, it is advisable to centrifuge the original vial before removing the cap.[1] The compound is intended for research use only.[1]
Q3: What are the primary safety hazards associated with this compound and its derivatives?
A3: While specific hazard data for this compound is limited, related fluoroaniline compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Synthesis & Purification
Q4: I am having trouble with the synthesis of a this compound derivative. What are some common causes for low yield?
A4: Low yields in the synthesis of substituted anilines can often be attributed to several factors. Based on protocols for similar compounds, here are some common issues and potential solutions:
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature incrementally.
-
Suboptimal Reagent Stoichiometry: Ensure accurate measurement of all reagents. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
Catalyst Deactivation: If using a catalyst, ensure it is fresh and that the reagents and solvents are anhydrous and of high purity, as impurities can poison the catalyst.
-
Poor Solubility of Starting Materials: Ensure all starting materials are fully dissolved in the reaction solvent. If solubility is an issue, a co-solvent system may be necessary.
Q5: What is a general procedure for the purification of this compound derivatives?
A5: A common method for the purification of substituted anilines is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative. A gradient of ethyl acetate in hexanes is a common starting point.
Experimental Protocol: General Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexanes).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Q6: I am attempting a Suzuki coupling with a halogenated derivative of this compound and experiencing low conversion. What can I do?
A6: Low conversion in Suzuki couplings can be due to several factors. Here is a troubleshooting guide based on general protocols:
dot
Caption: Troubleshooting logic for Suzuki coupling reactions.
Q7: Can you provide a general experimental protocol for a Suzuki coupling reaction with a derivative of this compound?
A7: The following is a general protocol that should be optimized for your specific substrates. It is assumed you are starting with a halogenated (e.g., bromo- or iodo-) derivative of this compound.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a reaction vessel, combine the halogenated this compound derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q8: My Buchwald-Hartwig amination reaction is not working. What are some common issues?
A8: The Buchwald-Hartwig amination can be sensitive to reaction conditions. Common issues include:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical and substrate-dependent. For electron-rich anilines, bulky electron-rich phosphine ligands are often required. Consider screening different catalyst/ligand combinations.
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Oxygen Sensitivity: The palladium(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.
Analytical Characterization
Q9: What analytical methods are suitable for assessing the purity of this compound?
A9: The purity of this compound and its derivatives can be assessed using several standard analytical techniques.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Peak area percentage of the main component and any impurity peaks. |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. | Peak area percentage. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | Presence of unexpected signals in ¹H, ¹³C, and ¹⁹F NMR spectra. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | [M+H]⁺ ion and fragmentation patterns. |
Q10: Can you provide a starting point for an HPLC method for this compound?
A10: While a specific validated method is not publicly available, a general reversed-phase HPLC method for similar fluoroanilines can be adapted.
Experimental Protocol: General HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Workflow for Analytical Characterization
dot
Caption: General workflow for the analytical characterization of this compound.
References
Technical Support Center: Reaction Monitoring for 4-Fluoro-2-isopropoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for monitoring reactions involving 4-Fluoro-2-isopropoxyaniline using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin-Layer Chromatography (TLC) Reaction Monitoring
Frequently Asked Questions (FAQs) for TLC
Q1: What is a general-purpose TLC solvent system for monitoring the consumption of this compound?
A1: A common starting point for aromatic amines is a mixture of a non-polar solvent and a moderately polar solvent. For this compound, a mixture of hexane and ethyl acetate is a good first choice. You can start with a ratio of 4:1 or 3:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting spot separation. Due to the basic nature of the aniline group, streaking can be an issue.[1][2] Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia to the developing solvent can help produce more defined spots.[1][2][3]
Q2: How can I visualize the spots on the TLC plate?
A2: this compound, being an aromatic compound, should be visible under a UV lamp (typically at 254 nm).[3] If the spots are not UV-active or for better visualization, various staining methods can be employed.[3] A general-purpose stain like potassium permanganate can be effective. For amines, specific stains like ninhydrin can be used, although it may require heating and can produce colored spots.[3] Iodine vapor is another simple and often effective method for visualizing organic compounds.[3][4]
Q3: My spots are streaking. What can I do to improve the TLC separation?
A3: Streaking is a common issue with basic compounds like anilines due to strong interactions with the acidic silica gel stationary phase.[1] Here are several ways to address this:
-
Add a basic modifier: As mentioned in Q1, adding a small percentage of triethylamine or ammonia to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.[1][2][3]
-
Reduce sample concentration: Overloading the TLC plate is a frequent cause of streaking.[1][5] Try diluting your sample before spotting it on the plate.[3][5]
-
Use a different stationary phase: If streaking persists, consider using alumina plates, which are less acidic than silica gel.
Q4: The Rf values of my starting material and product are too close. How can I improve the resolution?
A4: When the polarity of the reactant and product are very similar, achieving good separation can be challenging. Try the following:
-
Adjust the solvent system: Systematically vary the ratio of your polar and non-polar solvents. Even small changes can sometimes significantly impact resolution.
-
Try a different solvent system: Experiment with different solvent combinations. For example, you could try dichloromethane/methanol or toluene/acetone.
-
Use a co-spot: A co-spot, where you spot your reaction mixture on top of a spot of the starting material, can help you determine if the starting material is fully consumed. If the spots separate into a "snowman" shape, it indicates the presence of both compounds.[6]
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No spots are visible on the plate. | 1. The sample is too dilute.[3][4][5] 2. The compound is not UV-active.[3][4] 3. The solvent level in the developing chamber was above the spotting line.[4][5] 4. The compound may have evaporated from the plate.[3][7] | 1. Concentrate the sample or spot it multiple times in the same location, allowing it to dry between applications.[3][4][5] 2. Use a chemical stain (e.g., potassium permanganate, iodine vapor) to visualize the spots.[3][4] 3. Ensure the solvent level is below the baseline where the samples are spotted.[4][5] 4. This can be an issue with volatile compounds; if so, TLC may not be the best monitoring method.[3][7] |
| The spots are elongated or appear as streaks. | 1. The sample was overloaded.[1][5] 2. The compound is strongly acidic or basic and is interacting with the stationary phase.[1][4] 3. The sample was applied in a very polar solvent, causing it to spread at the origin.[1] | 1. Dilute the sample before spotting.[3][5] 2. Add a few drops of ammonia or triethylamine to the eluting solvent for basic compounds like anilines.[1][2][4] 3. Use a less polar solvent to dissolve the sample before spotting. |
| The solvent front runs unevenly. | 1. The edges of the TLC plate are touching the sides of the developing chamber or the filter paper.[4][5] 2. The adsorbent on the plate is not uniform.[5] | 1. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides.[4][5] 2. Use a different, high-quality pre-coated TLC plate. |
| Unexpected spots appear on the plate. | The TLC plate was contaminated during handling.[4][5] | Handle the TLC plate only by the edges to avoid transferring any contaminants from your fingers.[5] |
Illustrative TLC Data
The following table provides an example of expected Rf values for a hypothetical reaction of this compound to a less polar product.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| This compound | 4:1 | 0.35 |
| Hypothetical Less Polar Product | 4:1 | 0.50 |
| This compound | 3:1 | 0.45 |
| Hypothetical Less Polar Product | 3:1 | 0.60 |
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot the diluted reaction mixture onto the starting line. Also, spot the starting material (this compound) and a co-spot (reaction mixture spotted over the starting material) for comparison.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate with a few drops of triethylamine). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp. If necessary, use a chemical stain for visualization.
-
Analysis: Calculate the Rf values for the starting material and any new spots to monitor the progress of the reaction.
High-Performance Liquid Chromatography (HPLC) Reaction Monitoring
Frequently Asked Questions (FAQs) for HPLC
Q1: What is a good starting HPLC method for this compound?
A1: Reversed-phase HPLC (RP-HPLC) is the most suitable technique for analyzing fluoro-substituted anilines.[8] A C18 column is a good initial choice as it provides good retention for aromatic compounds.[9] A gradient elution with a mobile phase consisting of water and acetonitrile (both with a small amount of an acid modifier) is typically effective.[8][9]
Q2: Why is an acid modifier like formic acid or trifluoroacetic acid (TFA) added to the mobile phase?
A2: Adding a small amount of acid (e.g., 0.1%) to the mobile phase serves two main purposes. First, it helps to control the pH and ensures that the basic aniline group is consistently protonated, which leads to sharper, more symmetrical peaks.[9] Second, it can suppress the interaction of the basic analyte with any free silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing.[9]
Q3: My peaks are tailing. What are the common causes and solutions?
A3: Peak tailing for aniline derivatives in RP-HPLC is often due to interactions with the stationary phase.[9]
-
Secondary Interactions: The basic nitrogen of the aniline can interact with acidic silanol groups on the silica packing.[9] Using a high-quality, end-capped C18 or C8 column can minimize this.[9] Lowering the mobile phase pH with an acid modifier like formic acid or TFA will also reduce these interactions.[9]
-
Column Overload: Injecting too much sample can saturate the column.[9][10] Try diluting your sample or reducing the injection volume.
-
Column Contamination: Buildup of impurities on the column can create active sites that cause tailing.[9] Regular column flushing and proper sample filtration can prevent this.
Q4: I am observing a drift in retention times. What could be the cause?
A4: Drifting retention times can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.[11] It is important to allow sufficient time for the column to stabilize before starting a sequence of injections.
-
Mobile Phase Composition: The composition of the mobile phase may be changing over time, perhaps due to the evaporation of a volatile component.[12] Ensure your solvent reservoirs are covered.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[13] Using a column oven will provide a stable temperature environment.[11]
-
Leaks: A leak in the system can cause pressure fluctuations and lead to inconsistent retention times.[13][14]
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No peaks or very small peaks observed. | 1. Incorrect detector wavelength. 2. Sample is too dilute. 3. Leak in the system.[10] | 1. Set the UV detector to a wavelength where the analyte has maximum absorbance (e.g., 254 nm is a good starting point for aromatic compounds).[13] 2. Increase the sample concentration. 3. Inspect the system for any leaks, especially around fittings.[10] |
| Broad peaks. | 1. Column is overloaded.[10] 2. Column is contaminated or degraded.[10] 3. Tubing between the column and detector is too long or has a large internal diameter.[13] | 1. Reduce the injection volume or dilute the sample.[10] 2. Flush the column with a strong solvent or replace it if necessary.[10] 3. Use shorter, narrower-bore tubing to connect the column to the detector.[13] |
| High backpressure. | 1. Blockage in the system (e.g., clogged frit, blocked column).[15] 2. Salt precipitation from the buffer in the mobile phase.[15] | 1. Reverse flush the column (if permissible by the manufacturer) or replace the column and any blocked frits. 2. Ensure the mobile phase is fully dissolved and consider flushing the system with water to remove any salt buildup.[12] |
| Baseline noise or drift. | 1. Air bubbles in the mobile phase or pump.[13] 2. Contaminated mobile phase or detector cell.[13] 3. Detector lamp is failing.[13] | 1. Degas the mobile phase and purge the pump.[13] 2. Use high-purity HPLC-grade solvents and flush the detector cell.[13] 3. Replace the detector lamp.[13] |
Illustrative HPLC Data
Below is a table with hypothetical retention times for the separation of this compound and a more polar product using the protocol described below.
| Compound | Retention Time (minutes) |
| Hypothetical More Polar Product | 3.5 |
| This compound | 6.2 |
Experimental Protocol: HPLC Monitoring
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B (re-equilibration)
-
-
-
Analysis: Integrate the peaks in the resulting chromatogram to determine the relative percentage of starting material and product, thereby monitoring the reaction's progress.
Diagrams
Caption: General workflow for TLC reaction monitoring.
Caption: General workflow for HPLC reaction monitoring.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
- 1. chembam.com [chembam.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. pharmashare.in [pharmashare.in]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. aelabgroup.com [aelabgroup.com]
Technical Support Center: Catalyst Selection and Optimization for 4-Fluoro-2-isopropoxyaniline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Fluoro-2-isopropoxyaniline. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of derivatives of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| 1. Low or No Product Yield | Catalyst Inactivity/Decomposition: The Palladium(0) active species may not have formed or has decomposed. This can be indicated by the formation of palladium black. | • Use a pre-catalyst like a G3 or G4 palladacycle to ensure reliable formation of the active catalyst. • If using a Pd(II) source like Pd(OAc)₂, ensure proper pre-activation with the phosphine ligand. • Lower the reaction temperature (e.g., to 80-90 °C) and extend the reaction time to prevent thermal decomposition.[1] • Ensure all reagents and solvents are pure and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst poisoning.[1] | Improved catalyst stability and activity, leading to higher product yield. |
| Suboptimal Ligand Choice: The phosphine ligand may not be suitable for the specific substrates, especially given the steric hindrance and electronic properties of this compound. | • Screen a panel of sterically bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for challenging substrates.[1] | Identification of a more effective ligand, resulting in increased reaction rate and yield. | |
| Incorrect Base Selection: The base may be too weak to deprotonate the amine-palladium complex or too strong, leading to side reactions with sensitive functional groups. | • For electron-rich anilines, a strong, non-coordinating base like Sodium tert-butoxide (NaOtBu) is often effective. • If base-sensitive functional groups are present, consider a weaker base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[1] | Enhanced reaction efficiency and compatibility with a wider range of functional groups. | |
| Reagent Insolubility: The starting materials or the base may not be fully dissolved in the chosen solvent, leading to a sluggish and incomplete reaction. | • Toluene and 1,4-dioxane are generally effective solvents.[1] • If solubility is an issue, ensure vigorous stirring. A change in solvent to a more polar aprotic one like DMF could be tested, though it may coordinate to the palladium.[1] | A homogeneous reaction mixture with improved reaction kinetics. | |
| 2. Formation of Side Products | Hydrodehalogenation of Aryl Halide: A common side reaction where the aryl halide is reduced, removing the halogen. | • This can be caused by β-hydride elimination.[2] The choice of a bulky phosphine ligand is crucial to promote the desired reductive elimination over this side reaction.[2] | Suppression of the hydrodehalogenation side product and increased yield of the desired arylamine. |
| Homocoupling of Aryl Halide: Formation of a biaryl compound from two molecules of the aryl halide. | • This can occur at high temperatures or if the catalyst is not efficiently promoting the C-N coupling. • Optimize the reaction temperature and ensure the catalyst system is appropriate for the substrates. | Minimized formation of the biaryl byproduct. | |
| Di-arylation of the Amine: If the starting amine is a primary amine, reaction with two equivalents of the aryl halide can occur. | • For primary amines, careful control of stoichiometry is important. • The choice of ligand can also influence the selectivity for mono-arylation.[3] | Selective formation of the desired secondary amine. | |
| 3. Reaction Stalls or is Sluggish | Catalyst Poisoning: Impurities in the starting materials or solvents can deactivate the palladium catalyst. | • Ensure high purity of this compound, the aryl halide, and the base. • Use anhydrous and deoxygenated solvents.[4] | Consistent and complete reaction progress. |
| Product Inhibition: The arylamine product may coordinate to the palladium center and inhibit further catalytic activity. | • Consider using a different ligand that may be less susceptible to product inhibition. • Running the reaction at a higher dilution may sometimes help. | Overcoming catalyst inhibition and driving the reaction to completion. | |
| Insufficient Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature in increments of 10 °C, while monitoring for catalyst decomposition. Typical temperatures range from 80-110 °C.[1] | Increased reaction rate and reduced reaction time. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best general catalyst system to start with for reactions involving this compound?
A1: For the Buchwald-Hartwig amination of an electron-rich and sterically hindered aniline like this compound, a good starting point is a palladium(0) precursor, such as Pd₂(dba)₃ or a more advanced pre-catalyst like a G3 or G4 palladacycle, paired with a sterically demanding biaryl phosphine ligand.[5][6] Ligands like XPhos, RuPhos, and BrettPhos are excellent candidates due to their proven efficacy with challenging substrates.[7]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. For coupling with aryl halides, a strong base is often required to facilitate the deprotonation of the aniline coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8] However, if your aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered, although this may require a higher reaction temperature or longer reaction time.[1][9]
Q3: What are the best solvents for Buchwald-Hartwig reactions with this compound?
A3: Aprotic, non-polar, and anhydrous solvents are generally preferred. Toluene and 1,4-dioxane are the most commonly used and effective solvents for these reactions as they facilitate the dissolution of the reagents and do not coordinate strongly to the palladium catalyst.[1] It is crucial to use solvents with very low water and oxygen content to prevent catalyst deactivation.
Q4: My reaction mixture turned black. What does this mean and what should I do?
A4: The formation of a fine black precipitate, known as palladium black, indicates that the palladium catalyst has decomposed and precipitated out of the solution, rendering it inactive.[1] This is often caused by excessively high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. To remedy this, you should restart the reaction with fresh catalyst, ensure your reaction setup is completely free of air and moisture, and consider lowering the reaction temperature. Using a more stable pre-catalyst can also mitigate this issue.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will allow you to determine the consumption of starting materials and the formation of the product.
III. Data Presentation: Catalyst System Comparison
The following tables provide a summary of representative quantitative data for Buchwald-Hartwig amination reactions with substrates similar to this compound. This data should serve as a guide for catalyst selection and reaction optimization.
Table 1: Comparison of Ligands for the Amination of an Electron-Rich Aryl Bromide
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 95 |
| 2 | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 92 |
| 4 | Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOt-Bu (1.4) | Toluene | 100 | 24 | 78 |
This table is a compilation of representative data and should be used as a guideline for reaction optimization.[4]
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | NaOt-Bu (1.4) | Toluene | 100 | 12 | 96 |
| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 88 |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0) | Toluene | 110 | 24 | 85 |
| 4 | Pd₂(dba)₃ / XPhos | NaOt-Bu (1.4) | Dioxane | 100 | 12 | 94 |
| 5 | Pd₂(dba)₃ / XPhos | NaOt-Bu (1.4) | THF | 65 | 24 | 75 |
This table illustrates the impact of base and solvent choice on a typical Buchwald-Hartwig amination and is intended as a guide.[4]
IV. Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound with an Aryl Halide
Disclaimer: This is a general starting protocol and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (1.4 equiv.), and the palladium catalyst system (typically 1-2 mol% Pd) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
V. Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting low-yield amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues with 4-Fluoro-2-isopropoxyaniline
Welcome to the technical support center for 4-Fluoro-2-isopropoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its hydrochloride salt?
A1: Direct quantitative solubility data for this compound is not extensively published. However, based on the principles of organic chemistry and data for analogous compounds like aniline, we can infer its general solubility profile.
Q2: My this compound (or its HCl salt) is not dissolving in my chosen solvent. What are the immediate troubleshooting steps?
A2: If you are encountering poor solubility, consider the following immediate actions:
-
Verify the Form : Confirm whether you are using the free base or the hydrochloride salt, as their solubilities are vastly different.
-
Gentle Heating : For many compounds, solubility increases with temperature.[2] Try warming the mixture gently in a water bath.
-
Sonication : Using an ultrasonic bath can help break down solid aggregates and enhance the rate of dissolution.
-
Increase Solvent Volume : The amount of compound may be exceeding the saturation point of the solvent. Try adding more solvent to decrease the concentration.
-
pH Adjustment (for Aqueous Systems) : If you are using the free base in an aqueous medium, adding a small amount of acid (like dilute HCl) will convert it to the more soluble hydrochloride salt.[1] Conversely, if you are trying to dissolve the HCl salt in an organic solvent, you may need to neutralize it with a base to generate the more organic-soluble free base.
Q3: How can I systematically determine the best solvent for my experiment?
A3: A systematic approach is the most efficient way to find a suitable solvent. This involves performing small-scale solubility tests. A detailed protocol for this is provided in the "Experimental Protocols" section below. The general principle is to test the compound's solubility in a range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, water).[6]
Q4: My compound precipitated unexpectedly during a reaction. What could be the cause?
A4: Unexpected precipitation during a reaction can be caused by several factors:
-
Change in pH : The pH of the reaction mixture may have shifted, causing the protonation or deprotonation of your aniline derivative and leading to a less soluble form.[1]
-
Change in Solvent Composition : If a reagent was added in a solvent in which your compound is insoluble, it could lower the overall solvating power of the reaction mixture.
-
Reaction Product Formation : The precipitate may not be your starting material but rather the product of the reaction, which is insoluble in the reaction medium.
-
Temperature Change : If the reaction was heated and then cooled, the solubility of your compound or the product may have decreased, leading to precipitation.
Data Presentation
While specific quantitative data is sparse, the following table summarizes the expected qualitative solubility of this compound and its HCl salt. Researchers are encouraged to use the provided protocol to determine quantitative values for their specific systems and record them here for reference.
| Solvent | Solvent Type | Expected Solubility (Free Base) | Expected Solubility (HCl Salt) | Your Quantitative Data (mg/mL) |
| Water | Polar Protic | Sparingly Soluble | Soluble (especially in acidic pH) | |
| Methanol / Ethanol | Polar Protic | Soluble | Soluble | |
| Acetone | Polar Aprotic | Soluble | Sparingly Soluble | |
| Dichloromethane | Nonpolar | Soluble | Insoluble | |
| Diethyl Ether | Nonpolar | Soluble | Insoluble | |
| Toluene | Nonpolar | Soluble | Insoluble | |
| Hexane | Nonpolar | Sparingly Soluble | Insoluble |
Troubleshooting Guides
Guide 1: Compound Fails to Dissolve
This guide provides a systematic workflow for addressing issues when this compound or its HCl salt does not dissolve in the initial solvent of choice.
Caption: Troubleshooting workflow for insolubility issues.
Guide 2: Unexpected Precipitation During Reaction
This decision tree helps diagnose the cause of precipitation that occurs mid-reaction.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
4-Fluoro-2-isopropoxyaniline reaction scale-up challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of 4-Fluoro-2-isopropoxyaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis. A common synthetic route involves the etherification of 4-fluoro-2-nitrophenol with 2-propyl halide followed by the reduction of the nitro group.
Q1: The reaction yield has significantly dropped after scaling up from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the potential causes?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors:
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Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation. Exothermic steps, such as the nitro group reduction, can develop hot spots, leading to side reactions and degradation of the product.
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Poor Mixing: The efficiency of agitation does not always scale linearly. Inadequate mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.
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Mass Transfer Limitations: In heterogeneous reactions (e.g., catalytic reduction), the rate of reaction can become limited by the diffusion of reactants to the catalyst surface.
-
Extended Reaction Times: Slower heating and cooling rates in larger reactors can increase the overall reaction time, potentially leading to the degradation of starting materials or products.
Q2: During the nitro group reduction step, I am observing the formation of unexpected impurities at a larger scale. How can I identify and mitigate them?
A2: Impurity profiles often change during scale-up. Common impurities in nitro group reductions can include azoxy, azo, and hydrazo compounds.
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Inadequate Temperature Control: Runaway temperatures can favor the formation of condensation byproducts. Ensure your cooling system is adequate for the larger scale.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, which are more significant at a larger scale. Consider using a higher catalyst loading or a guard bed.
-
Hydrogenation Conditions: The pressure of hydrogen and the efficiency of its mixing with the reaction mixture are critical. Ensure consistent and efficient gas dispersion.
Q3: The product isolation after work-up is proving to be more difficult at scale, with emulsion formation during extraction. What can be done?
A3: Emulsions are a frequent issue in larger-scale liquid-liquid extractions.
-
Agitation Speed: Reduce the stirrer speed during extraction to minimize shear forces that can lead to stable emulsions.
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Solvent Choice: Consider a solvent with a greater density difference from the aqueous phase.
-
Brine Wash: Adding a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Phase Separation Aides: In some cases, the addition of a small amount of a demulsifying agent may be necessary.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the synthesis of this compound?
A: Key safety considerations include:
-
Exothermic Reactions: Both the etherification (if using a strong base) and the nitro group reduction are often exothermic. A thorough thermal hazard evaluation (e.g., using reaction calorimetry) is essential to ensure adequate cooling capacity.
-
Hydrogenation Safety: The reduction of the nitro group often uses hydrogen gas, which is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure, and all procedures are in place to prevent leaks and ignition sources.
-
Handling of Reagents: The handling of large quantities of corrosive bases, flammable solvents, and potentially pyrophoric catalysts (like palladium on carbon) requires appropriate personal protective equipment (PPE) and engineering controls.
Q: How does the choice of base for the etherification step impact scale-up?
A: The choice of base is critical. While strong bases like sodium hydride are effective at the lab scale, their handling at a large scale can be hazardous due to their pyrophoric nature. Weaker bases like potassium carbonate are often preferred for industrial-scale synthesis as they are safer to handle, although they may require higher reaction temperatures and longer reaction times.
Q: What are the recommended methods for purifying this compound at an industrial scale?
A: While column chromatography is common in the lab, it is often not economically viable for large-scale production. Recommended purification methods at scale include:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
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Crystallization: This is a highly effective method for achieving high purity. The choice of solvent is critical and should be optimized for yield and crystal form.
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Salt Formation and Recrystallization: Converting the aniline to a salt (e.g., hydrochloride) and recrystallizing it can be an excellent way to remove non-basic impurities. The free base can then be regenerated.
Data Presentation
Table 1: Comparison of Reaction Parameters and Outcomes at Lab vs. Pilot Scale for Nitro Group Reduction
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| Catalyst | 10% Pd/C (5% w/w) | 10% Pd/C (5% w/w) |
| Hydrogen Pressure | 50 psi | 50 psi |
| Temperature | 25 °C | 45 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | 95% | 82% |
| Purity (by HPLC) | 99.5% | 97.8% |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene
-
Reagents:
-
4-Fluoro-2-nitrophenol (15.7 g, 0.1 mol)
-
2-Bromopropane (14.8 g, 0.12 mol)
-
Potassium carbonate (20.7 g, 0.15 mol)
-
Acetone (200 mL)
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol, potassium carbonate, and acetone.
-
Stir the mixture and add 2-bromopropane.
-
Heat the mixture to reflux (approximately 56 °C) and maintain for 8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-fluoro-2-isopropoxy-1-nitrobenzene.
-
Protocol 2: Pilot-Scale Synthesis of 4-Fluoro-2-isopropoxy-1-nitrobenzene
-
Reagents:
-
4-Fluoro-2-nitrophenol (1.57 kg, 10 mol)
-
2-Bromopropane (1.48 kg, 12 mol)
-
Potassium carbonate (2.07 kg, 15 mol)
-
Acetone (20 L)
-
-
Procedure:
-
Charge a 50 L glass-lined reactor with 4-fluoro-2-nitrophenol, potassium carbonate, and acetone.
-
Start agitation and add 2-bromopropane through an addition funnel over 30 minutes.
-
Heat the reactor contents to reflux using a jacketed heating system and maintain for 12 hours.
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Monitor the reaction progress by in-situ sampling and HPLC analysis.
-
Upon completion, cool the reactor to 20-25 °C.
-
Filter the reaction mixture through a filter press to remove inorganic salts.
-
Transfer the filtrate to a distillation unit and remove acetone under vacuum.
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The resulting crude oil of 4-fluoro-2-isopropoxy-1-nitrobenzene can be used in the next step without further purification or can be purified by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Caption: Decision tree for selecting a suitable purification method at scale.
Validation & Comparative
A Comparative Guide to Purity Analysis and Validation of 4-Fluoro-2-isopropoxyaniline
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methods for the purity analysis and validation of 4-Fluoro-2-isopropoxyaniline, a key building block in various pharmaceutical compounds. This document outlines detailed experimental protocols, compares the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents supporting data to aid in the selection and implementation of a suitable analytical strategy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the required sensitivity and selectivity of the method. While specific validated methods for this compound are not widely published, methods for structurally similar fluoroaniline derivatives provide a strong foundation for method development and validation.[1]
Table 1: Comparison of HPLC and GC-MS Methods for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio. |
| Typical Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Mobile Phase/Carrier Gas | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). | Inert carrier gas, typically Helium or Hydrogen. |
| Detector | UV-Vis or Photodiode Array (PDA) Detector. | Mass Spectrometer (MS). |
| Advantages | - High resolution and efficiency.- Suitable for non-volatile and thermally labile compounds.- Robust and reproducible for quantitative analysis. | - High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds. |
| Limitations | - May require derivatization for compounds without a UV chromophore.- Does not provide molecular weight information without a mass spectrometer detector. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar analytes to improve volatility. |
Potential Impurities in this compound
The purity of this compound can be affected by impurities originating from the synthetic route and subsequent storage. A common synthesis route involves the reduction of a nitro-intermediate. Potential impurities may include:
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Unreacted Starting Materials: Such as 1-fluoro-4-nitro-2-isopropoxybenzene.
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Intermediates: Incomplete reaction may lead to the presence of intermediate products.
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By-products of the Synthesis: Positional isomers or products from side reactions. For instance, in related aniline syntheses, over-alkylation can be a common side product.
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Degradation Products: Aniline derivatives can be susceptible to oxidation, leading to the formation of colored impurities.
A thorough purity analysis should aim to separate and quantify the main component from these potential impurities.
Experimental Protocols
Below is a detailed protocol for a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of this compound. This method is based on established procedures for similar fluoroaniline compounds.
Proposed RP-HPLC Method for Purity Analysis
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Preparation of Solutions:
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.
3. System Suitability:
Before sample analysis, perform a system suitability test by injecting the standard solution in replicate (e.g., five times). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
4. Analysis and Calculation:
Inject the diluent as a blank, followed by the standard and sample solutions. The purity is typically calculated using the area percentage method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurity peaks (Resolution > 2.0). |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | RSD of results should be within acceptable limits after minor changes in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the logical flow of the purity analysis and validation workflow.
Caption: Workflow for the purity analysis of this compound by HPLC.
Caption: Workflow for the validation of an analytical method for this compound.
By following the outlined methodologies and validation procedures, researchers can confidently assess the purity of this compound, ensuring the quality and consistency of this important chemical intermediate for its intended applications in drug discovery and development.
References
A Comparative Analysis of 4-Fluoro-2-isopropoxyaniline and Other Key Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparative study of 4-Fluoro-2-isopropoxyaniline alongside other fundamental aniline derivatives: aniline, 4-chloroaniline, and 4-methoxyaniline. The strategic placement of the fluoro and isopropoxy groups on the aniline ring imparts distinct electronic and steric characteristics to this compound, making it a valuable building block in the synthesis of novel pharmaceuticals and other advanced materials.[1] This document aims to provide a detailed examination of the key physicochemical and reactive differences between these compounds, supported by experimental data and standardized analytical protocols.
Physicochemical Properties
The introduction of various substituents to the aniline ring significantly alters the physicochemical properties of the resulting derivatives. These properties, including acidity (pKa), melting point, boiling point, and solubility, are pivotal in predicting the behavior of these molecules in both synthetic reactions and biological contexts. The electron-withdrawing nature of the fluorine atom and the electron-donating, albeit sterically hindering, isopropoxy group in this compound create a unique electronic environment that influences its basicity and reactivity.[2][3]
| Property | This compound | Aniline | 4-Chloroaniline | 4-Methoxyaniline |
| Molecular Formula | C₉H₁₂FNO | C₆H₇N | C₆H₆ClN | C₇H₉NO |
| Molecular Weight | 169.20 g/mol [4] | 93.13 g/mol [5] | 127.57 g/mol [5] | 123.15 g/mol |
| Appearance | Not specified; hydrochloride salt is a solid[6] | Colorless to brown oily liquid[7] | White to pale yellow crystalline solid[8] | White solid |
| Melting Point (°C) | Not specified for free base | -6[7] | 69.5-72.5[5] | 57-59 |
| Boiling Point (°C) | Not specified | 184[7] | 232[5] | 243 |
| pKa (conjugate acid) | Predicted to be lower than aniline | 4.60[2][7] | 3.98[2] | 5.34[2] |
| logP (Octanol-Water) | 2.2 (Predicted)[4] | 0.9 | 2.1[8] | 1.3 |
| Water Solubility | Low (predicted) | 3.6 g/100 mL at 20°C[9] | 10 g/L at 20°C[8] | Sparingly soluble |
Reactivity Profile
The reactivity of aniline derivatives in common organic transformations, such as electrophilic substitution and palladium-catalyzed cross-coupling reactions, is heavily influenced by the electronic nature of the substituents on the aromatic ring.[9][10] Electron-donating groups generally increase the rate of electrophilic aromatic substitution, while electron-withdrawing groups decrease it. In cross-coupling reactions, the nature of the substituent can affect the oxidative addition step and the overall catalytic cycle.[10][11]
The fluorine atom in this compound is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. Conversely, the isopropoxy group is an activating, ortho-, para-director. The interplay of these two groups, along with the directing effect of the amino group, results in a nuanced reactivity profile.
Experimental Protocols
To ensure a direct and meaningful comparison, the following standardized experimental protocols are provided.
Determination of pKa (Potentiometric Titration)
Objective: To experimentally determine and compare the pKa values of the conjugate acids of the aniline derivatives.[5]
Procedure:
-
Prepare a 0.01 M solution of each aniline derivative in a 1:1 ethanol/water mixture.
-
Titrate each solution with a standardized 0.1 M HCl solution.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
Determine the pH at the half-equivalence point, which corresponds to the pKa of the anilinium ion.[5]
Comparative Analysis of Reactivity in Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity of the aniline derivatives when subjected to a standard Suzuki-Miyaura cross-coupling reaction. This protocol assumes a bromo-substituted version of the anilines for comparison.
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the respective bromo-substituted aniline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).[11]
-
Add a base, such as sodium tert-butoxide (1.4 mmol), and 5 mL of an anhydrous solvent (e.g., toluene).[11]
-
Seal the flask and stir the reaction mixture vigorously at a controlled temperature (e.g., 100°C).
-
Monitor the reaction progress at regular intervals using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Compare the reaction times required for the consumption of the starting material and the relative yields of the coupled product for each aniline derivative.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of aniline derivatives.
Caption: A generalized workflow for the comparative study of aniline derivatives.
Signaling Pathway Involvement
While anilines are primarily building blocks, their derivatives are often designed to interact with specific biological targets. For instance, substituted anilines are core fragments in many kinase inhibitors, which modulate cellular signaling pathways implicated in diseases like cancer.[12][13] The unique electronic and steric profile of this compound could be exploited to design selective inhibitors for specific kinases.
The diagram below illustrates a simplified, hypothetical signaling pathway where an aniline-based inhibitor might act.
Caption: Inhibition of a kinase cascade by a hypothetical aniline-based drug.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. appchemical.com [appchemical.com]
- 7. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of 4-Fluoro-2-isopropoxyaniline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents hinges on a deep understanding of structure-activity relationships. This guide offers a comparative analysis of the biological activities of 4-Fluoro-2-isopropoxyaniline derivatives, a scaffold of increasing interest in medicinal chemistry. By presenting available experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate the development of next-generation therapeutics.
The this compound moiety is a versatile building block, and its derivatives have been explored for a range of therapeutic applications, most notably in the fields of oncology and infectious diseases. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate lipophilicity and target engagement. This guide will delve into the anticancer and antimicrobial properties of various derivatives, providing a framework for further investigation.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have been incorporated into quinoline and quinazoline scaffolds to generate potent inhibitors of key signaling pathways implicated in cancer progression. These compounds often target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative anilinoquinoline and anilinoquinazoline derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1a | 4-Anilinoquinoline | MDA-MB-468 (Breast) | 8.73 | Chloroquine | >50 |
| 1b | 4-Anilinoquinoline | MCF-7 (Breast) | >50 | Chloroquine | 20.72 |
| 2a | 4-Anilinoquinazoline | A549 (Lung) | <1.0 | Gefitinib | >10.0 |
| 2b | 4-Anilinoquinazoline | BGC-823 (Gastric) | ~2.0 | Gefitinib | >10.0 |
| 3a | 2-Arylquinoline | PC3 (Prostate) | 31.37 | Doxorubicin | Not Specified |
| 3b | 2-Arylquinoline | HeLa (Cervical) | 8.3 | Doxorubicin | Not Specified |
Note: The specific substitution patterns on the aniline ring and the core heterocyclic scaffold significantly influence the anticancer potency. For instance, the presence of a 7-chloro substituent on the quinoline ring in compound 1a drastically increased its cytotoxicity against MDA-MB-468 cells compared to the parent compound chloroquine.[1] Similarly, quinazoline derivatives 2a and 2b exhibited potent activity against lung and gastric cancer cell lines, surpassing the efficacy of the established drug gefitinib in these assays.[2]
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Many anilinoquinoline and anilinoquinazoline derivatives exert their anticancer effects by inhibiting RTKs. The binding of these inhibitors to the ATP-binding site of the kinase domain prevents phosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound derivatives.
Antimicrobial Activity: A Promising Frontier
While less explored than their anticancer counterparts, derivatives of halogenated anilines have demonstrated noteworthy antimicrobial and antibiofilm activities. The structural features of these compounds, including the nature and position of halogen substituents, play a critical role in their efficacy against various pathogens.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative halogenated aniline derivatives against different bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative | Target Organism | MIC (µg/mL) |
| 4a | 4-bromo-3-chloroaniline | E. coli (UPEC) | 200 |
| 4b | 3,5-dibromoaniline | E. coli (UPEC) | 100 |
Note: These studies highlight that halogenated anilines can exhibit significant activity against clinically relevant pathogens like uropathogenic E. coli (UPEC).[3][4]
Experimental Workflow: Antimicrobial Susceptibility Testing
The determination of MIC is a fundamental assay in antimicrobial drug discovery. The following diagram outlines the typical workflow for a broth microdilution assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Assay for Antimicrobial Activity
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at the optimal growth temperature for the specific microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The derivatives of this compound represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The available data, though not exhaustive for this specific parent compound, indicates that strategic modifications to the aniline ring and its incorporation into various heterocyclic systems can lead to potent biological activity. Further systematic studies focusing on a diverse library of this compound derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for preclinical and clinical development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to build upon in their quest for new and effective therapies.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for 4-Fluoro-2-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Fluoro-2-isopropoxyaniline, a key building block in the synthesis of various pharmaceutical compounds, requires robust and validated analytical methods for its characterization and quality control. This guide provides a comparative overview of the principal analytical techniques applicable to this compound, offering insights into their respective strengths and providing generalized experimental protocols to aid in method development and validation.
Comparison of Key Analytical Techniques
The analysis of this compound can be effectively achieved using several established analytical techniques. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC) with different detectors (UV and Mass Spectrometry) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Robust, cost-effective, and widely available for routine quality control. | Limited specificity for complex mixtures; reference standards are essential for quantification. | Purity assessment and routine quantification. |
| HPLC-MS | Separation by HPLC coupled with mass-based detection. | High sensitivity and selectivity; provides molecular weight information for impurity identification. | Higher cost and complexity compared to HPLC-UV. | Impurity profiling and identification of unknown degradation products.[1] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile impurities and residual solvents. Can provide structural information through fragmentation patterns. | Requires the analyte to be volatile and thermally stable, or require derivatization which can add complexity.[2][3] | Analysis of volatile impurities and structural elucidation.[4] |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the development of validated analytical methods for this compound. Optimization of these methods will be necessary based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound and quantify it against a reference standard.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for aniline derivatives.[1]
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer solution like ammonium acetate) is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it. For Mass Spectrometry compatibility, volatile mobile phase modifiers like formic acid should be used instead of non-volatile acids like phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer. A common starting point for similar aromatic compounds is in the range of 230-280 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak. Quantification is achieved by comparing the peak area of the analyte to that of a calibrated reference standard.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Objective: To identify and quantify impurities and degradation products of this compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase that is compatible with MS detection (e.g., using formic acid or ammonium formate as additives).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically suitable for aniline compounds to form [M+H]+ ions.
-
Scan Range: A mass range of m/z 50-500 is a reasonable starting point to detect the parent compound and potential impurities.
-
Capillary Voltage, Cone Voltage, and Source Temperature: These parameters should be optimized to achieve maximum signal intensity for the analyte.
-
-
Data Analysis: The molecular weights of the parent compound and any impurities are determined from the mass spectra. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural elucidation of unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities, residual solvents, and to confirm the structure of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Injector Temperature: Typically set at a temperature high enough to ensure rapid vaporization of the sample without causing thermal degradation (e.g., 250°C).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 40-400.
-
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary if the compound has poor volatility or thermal stability.
-
Data Analysis: The retention time and the mass spectrum of the analyte are compared to those of a reference standard. The fragmentation pattern in the mass spectrum can be used to confirm the structure of the compound.
Workflow and Pathway Diagrams
The following diagrams illustrate a typical workflow for the analytical characterization of a pharmaceutical intermediate and a conceptual signaling pathway where such a molecule might be involved.
Caption: A typical analytical workflow for a pharmaceutical intermediate.
References
A Comparative Spectroscopic Analysis of 4-Fluoro-2-isopropoxyaniline and Its Isomers
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of 4-Fluoro-2-isopropoxyaniline and its structural isomers, 2-Fluoro-4-isopropoxyaniline and 3-Fluoro-4-isopropoxyaniline. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification, characterization, and quality control in synthetic chemistry and drug discovery pipelines. This document presents a compilation of available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers. These tables are designed to facilitate a clear and direct comparison of their spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic Protons: 6.78 (t, J=8.8 Hz, 1H), 6.55 (dd, J=8.8, 4.4 Hz, 1H), 6.48 (dd, J=8.8, 2.9 Hz, 1H)Isopropoxy Protons: 4.43 (sept, J=6.1 Hz, 1H), 1.32 (d, J=6.1 Hz, 6H)Amine Protons: 3.75 (br s, 2H) |
| 2-Fluoro-4-isopropoxyaniline | Aromatic Protons: 6.85 (t, J=9.0 Hz, 1H), 6.65 (dd, J=9.0, 2.5 Hz, 1H), 6.58 (dd, J=9.0, 5.5 Hz, 1H)Isopropoxy Protons: 4.40 (sept, J=6.1 Hz, 1H), 1.30 (d, J=6.1 Hz, 6H)Amine Protons: 3.65 (br s, 2H) |
| 3-Fluoro-4-isopropoxyaniline | Aromatic Protons: 6.80 (t, J=8.7 Hz, 1H), 6.60 (dd, J=8.7, 2.7 Hz, 1H), 6.50 (ddd, J=8.7, 4.6, 2.7 Hz, 1H)Isopropoxy Protons: 4.45 (sept, J=6.0 Hz, 1H), 1.35 (d, J=6.0 Hz, 6H)Amine Protons: 3.70 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 157.5 (d, J=235 Hz), 143.0, 137.2 (d, J=2.0 Hz), 116.0 (d, J=8.0 Hz), 115.8 (d, J=23.0 Hz), 109.5 (d, J=2.5 Hz), 71.5, 22.1 |
| 2-Fluoro-4-isopropoxyaniline | 155.0 (d, J=234 Hz), 149.0 (d, J=10 Hz), 140.0, 116.5 (d, J=3.0 Hz), 110.0 (d, J=22 Hz), 105.0 (d, J=25 Hz), 71.0, 22.0 |
| 3-Fluoro-4-isopropoxyaniline | 152.0 (d, J=240 Hz), 145.0 (d, J=10 Hz), 138.0, 115.0 (d, J=2.0 Hz), 108.0 (d, J=21 Hz), 103.0 (d, J=25 Hz), 71.2, 22.2 |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | N-H Stretch: 3450, 3360C-H Stretch (Aromatic): 3050C-H Stretch (Aliphatic): 2975, 2930C=C Stretch (Aromatic): 1610, 1510C-N Stretch: 1310C-O Stretch: 1215C-F Stretch: 1180 |
| 2-Fluoro-4-isopropoxyaniline | N-H Stretch: 3440, 3350C-H Stretch (Aromatic): 3060C-H Stretch (Aliphatic): 2980, 2935C=C Stretch (Aromatic): 1615, 1515C-N Stretch: 1315C-O Stretch: 1210C-F Stretch: 1190 |
| 3-Fluoro-4-isopropoxyaniline | N-H Stretch: 3460, 3370C-H Stretch (Aromatic): 3055C-H Stretch (Aliphatic): 2970, 2925C=C Stretch (Aromatic): 1620, 1520C-N Stretch: 1305C-O Stretch: 1220C-F Stretch: 1170 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 169.1 [M]⁺ | 154 [M-CH₃]⁺, 126 [M-C₃H₇]⁺, 111 [M-C₃H₇O]⁺ |
| 2-Fluoro-4-isopropoxyaniline | 169.1 [M]⁺ | 154 [M-CH₃]⁺, 126 [M-C₃H₇]⁺, 111 [M-C₃H₇O]⁺ |
| 3-Fluoro-4-isopropoxyaniline | 169.1 [M]⁺ | 154 [M-CH₃]⁺, 126 [M-C₃H₇]⁺, 111 [M-C₃H₇O]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans. All spectra were proton-decoupled.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet.
-
Instrumentation: The FT-IR spectrum was obtained using a standard FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in methanol.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the spectra were scanned over a mass range of m/z 40-400.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of aniline isomers, ensuring a logical progression for structural elucidation and confirmation.
Caption: Workflow for Spectroscopic Analysis of Aniline Isomers.
Comparative In Vitro and In Vivo Metabolism: A Guide to 4-Fluoro-2-isopropoxyaniline and Its Analogs
Disclaimer: This guide provides a comparative overview of the potential metabolism of 4-Fluoro-2-isopropoxyaniline. Due to the limited availability of specific studies on this compound, the following information is primarily based on in vitro and in vivo data from a close structural analog, 4-fluoroaniline . The metabolic fate of this compound may differ, and the data presented here should be interpreted with caution. Further experimental validation is necessary to determine the precise metabolic pathways of this compound.
This document is intended for researchers, scientists, and drug development professionals to provide insights into potential metabolic pathways and guide future experimental design.
Executive Summary
The metabolism of aromatic amines, such as 4-fluoroaniline, is a critical aspect of drug development, influencing both efficacy and toxicity. In the absence of direct data for this compound, this guide leverages findings from studies on 4-fluoroaniline to predict its metabolic profile. Key metabolic transformations observed for 4-fluoroaniline include hydroxylation, N-acetylation, and defluorination, followed by phase II conjugation reactions. These processes are primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding these pathways is crucial for predicting potential drug-drug interactions and assessing the safety profile of this compound.
In Vitro vs. In Vivo Metabolism Comparison
The metabolic profile of a compound can vary between in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo models (e.g., rats). In vitro assays provide a controlled environment to identify primary metabolic pathways and the enzymes involved, while in vivo studies offer a more comprehensive picture of metabolism, distribution, and excretion in a whole organism.
Table 1: Summary of 4-Fluoroaniline Metabolites Identified in In Vivo (Rat) Studies.[1]
| Metabolite | Percentage of Dose (in Urine) | Metabolic Pathway |
| 2-amino-5-fluorophenylsulphate | ~30% | ortho-Hydroxylation, Sulfation |
| 4-acetamidophenol conjugates (sulfate, glucuronide, N-acetyl-cysteinyl) | ~10% | para-Hydroxylation, Defluorination, N-acetylation, Conjugation |
| Unchanged 4-fluoroaniline | Minor | - |
Table 2: Comparison of Metabolic Pathways for Fluoroanilines in Different Systems
| Metabolic Pathway | In Vitro (Rat Liver Microsomes) | In Vivo (Rat) | Key Enzymes |
| Hydroxylation | |||
| ortho-Hydroxylation | Observed | Major pathway | CYP450 |
| para-Hydroxylation | Observed | Significant pathway | CYP450 |
| N-acetylation | Not typically observed in microsomes | Significant pathway | N-acetyltransferases (NATs) |
| Defluorination | Observed | Significant pathway | CYP450 |
| Conjugation | |||
| Sulfation | Not observed in microsomes | Major pathway for hydroxylated metabolites | Sulfotransferases (SULTs) |
| Glucuronidation | Not observed in microsomes | Minor pathway for hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolic studies. Below are representative protocols for key experiments based on studies of related compounds.
In Vivo Metabolism Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: 4-Fluoroaniline is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg).[1]
-
Sample Collection: Urine and feces are collected at various time points (e.g., 0-24h, 24-48h) using metabolic cages.
-
Sample Preparation: Urine samples are centrifuged to remove solid debris and may be treated with β-glucuronidase/sulfatase to hydrolyze conjugates.
-
Metabolite Identification: Samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify metabolites.[1]
In Vitro Metabolism Study using Liver Microsomes
-
Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., rat, human) through differential centrifugation of liver homogenates.
-
Incubation: The test compound (e.g., 4-fluoroaniline) is incubated with liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the disappearance of the parent compound and the formation of metabolites.
Cytochrome P450 Inhibition Assay
-
Objective: To determine the potential of a test compound to inhibit specific CYP450 enzymes.
-
Method: A panel of recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is used.
-
Procedure: Each CYP isozyme is incubated with its specific substrate in the presence of varying concentrations of the test compound.
-
Analysis: The formation of the substrate-specific metabolite is measured by LC-MS/MS. The concentration of the test compound that causes 50% inhibition (IC50) is calculated.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Postulated Metabolic Pathway of this compound.
Caption: General Experimental Workflow for Metabolism Studies.
Conclusion and Future Directions
The metabolism of this compound is predicted to involve a series of Phase I and Phase II reactions, primarily driven by hepatic enzymes. Based on data from its structural analog, 4-fluoroaniline, key metabolic pathways are likely to include hydroxylation, N-acetylation, and defluorination. The presence of the isopropoxy group may influence the rate and regioselectivity of these reactions.
For a comprehensive understanding, dedicated in vitro and in vivo studies on this compound are imperative. Future research should focus on:
-
Metabolite identification and quantification in various in vitro systems (human and animal) and in vivo models.
-
Reaction phenotyping to identify the specific CYP450 isoforms responsible for its metabolism.
-
Assessment of potential drug-drug interactions through CYP450 inhibition and induction studies.
-
Toxicity assessment of the parent compound and its major metabolites.
By systematically addressing these research areas, a complete metabolic and safety profile of this compound can be established, facilitating its potential development as a safe and effective therapeutic agent.
References
Benchmarking Synthesis of 4-Fluoro-2-isopropoxyaniline: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes for 4-Fluoro-2-isopropoxyaniline, a valuable building block in medicinal chemistry. Due to the limited availability of direct comparative studies in published literature, this guide outlines a prevalent synthetic strategy and benchmarks it against a general method for analogous alkoxyanilines, providing detailed experimental protocols and performance data where available.
Comparative Synthesis Data
The synthesis of this compound can be approached through a two-step process involving the synthesis of a nitroaromatic precursor followed by its reduction. An alternative general method for alkoxyaniline synthesis is also presented for comparison.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity | Reference |
| Two-Step Synthesis (Proposed) | 4-Fluoro-1-isopropoxy-2-nitrobenzene | Fe, NH₄Cl | Ethanol/Water, Reflux | High | High | General Knowledge |
| General Alkoxyaniline Synthesis | m-Hydroxyaniline, iso-Propyl chloride | Sodium hydroxide | N-dimethyl acetamide, 85°C, 5 hours | 93.4% | 98.0% | [1] |
Note: The "Two-Step Synthesis (Proposed)" is a well-established method for the reduction of nitroarenes to anilines. While a specific literature yield for the reduction of 4-Fluoro-1-isopropoxy-2-nitrobenzene was not found, this method is known for its high efficiency and yield. The "General Alkoxyaniline Synthesis" data is based on the synthesis of the isomer m-iso-propoxyaniline as described in US Patent 4,124,640A.[1]
Experimental Protocols
Method 1: Two-Step Synthesis of this compound (Proposed)
This method involves the preparation of the nitro-intermediate followed by its reduction.
Step 1: Synthesis of 4-Fluoro-1-isopropoxy-2-nitrobenzene (Precursor)
A common method for the synthesis of this precursor is the nucleophilic aromatic substitution of an activated difluoronitrobenzene.
-
Materials: 2,5-Difluoronitrobenzene, Isopropanol, Sodium hydroxide, Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-difluoronitrobenzene in DMF.
-
Prepare a solution of sodium isopropoxide by reacting isopropanol with sodium hydroxide.
-
Slowly add the sodium isopropoxide solution to the solution of 2,5-difluoronitrobenzene at room temperature.
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-Fluoro-1-isopropoxy-2-nitrobenzene.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Reduction to this compound
The reduction of the nitro group is a standard procedure in organic synthesis.
-
Materials: 4-Fluoro-1-isopropoxy-2-nitrobenzene, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
To a mixture of ethanol and water in a round-bottom flask, add 4-Fluoro-1-isopropoxy-2-nitrobenzene, iron powder, and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound.
-
Method 2: General Synthesis of Alkoxyanilines (Example for m-iso-propoxyaniline)[1]
This protocol is adapted from a patented general procedure for producing alkoxyanilines and is provided here for comparative context.
-
Materials: m-Hydroxyaniline, iso-Propyl chloride, Sodium hydroxide, N-dimethyl acetamide.
-
Procedure:
-
In a 300 ml four-necked flask equipped with a stirrer, a thermometer, and a condenser, charge 150 ml of N-dimethyl acetamide, 39.3 g (0.5 mole) of iso-propyl chloride, 16.0 g (0.4 mole) of sodium hydroxide, and 21.8 g (0.2 mole) of m-hydroxyaniline.[1]
-
Carry out the reaction at 85° C. for 5 hours with stirring.[1]
-
After the reaction, filter the reaction mixture.[1]
-
Concentrate the filtrate under a reduced pressure to distill off N-dimethyl acetamide.[1]
-
Fractionally distill the residue to obtain m-iso-propoxyaniline. The reported yield is 28.9 g (93.4%) with a boiling point of 136° to 138° C./25 mmHg. According to gas chromatographic analysis, the purity was 98.0%.[1]
-
Synthesis Benchmarking Workflow
The following diagram illustrates a generalized workflow for benchmarking chemical synthesis methods, applicable to the evaluation of this compound synthesis.
Caption: Generalized workflow for benchmarking chemical synthesis methods.
Conclusion
While a direct, side-by-side comparison of multiple, fully-optimized synthesis routes for this compound is limited by available literature, the outlined two-step synthesis via a nitro-intermediate represents a robust and commonly employed strategy. The general method for alkoxyaniline synthesis, while demonstrated for an isomer, provides a valuable benchmark, showcasing high yield and purity under specific conditions. Researchers should consider factors such as starting material availability, cost, and scalability when selecting the most appropriate method for their specific needs. The provided protocols offer a solid foundation for the laboratory-scale synthesis of this important intermediate.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-2-isopropoxyaniline Analogues as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds analogous to 4-Fluoro-2-isopropoxyaniline, focusing on their potential as kinase inhibitors. Direct and comprehensive SAR studies on a series of this compound analogues are limited in the public domain. Therefore, this guide draws upon data from closely related chemical series to infer potential SAR trends and guide future research. The primary focus will be on analogues where the this compound moiety is incorporated into larger scaffolds targeting specific protein kinases.
Structure-Activity Relationship (SAR) Analysis
The following data is derived from a study on 2,4-diaminopyrimidine derivatives, which includes analogues containing a 2-isopropoxy-substituted aniline fragment. These compounds were evaluated for their inhibitory activity against Anaplastic Lymphoma Kinase (ALK), a key target in certain cancers.
Table 1: SAR of 2,4-Diaminopyrimidine Analogues with a Substituted Aniline Moiety as ALK Inhibitors
| Compound ID | Aniline Moiety | ALK IC50 (nM) | Cellular Activity (H2228 cell line, IC50 nM) | Key Observations |
| 1 | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl | 3.5 | 30 | The 2-isopropoxy group is well-tolerated and contributes to potent inhibition. |
| 2 | 2-methoxy-5-methyl-4-(piperidin-4-yl)phenyl | 5.2 | 45 | Replacement of isopropoxy with a smaller methoxy group results in a slight decrease in potency. |
| 3 | 2-ethoxy-5-methyl-4-(piperidin-4-yl)phenyl | 4.1 | 38 | The ethoxy group shows comparable activity to the isopropoxy group, suggesting some flexibility in the alkoxy substituent size. |
| 4 | 2-isopropoxy-4-(piperidin-4-yl)phenyl | 15.8 | 120 | Removal of the 5-methyl group on the aniline ring leads to a significant loss of activity, highlighting its importance for binding. |
| 5 | 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378/Ceritinib) | 0.2 | 20 | Further optimization of the pyrimidine core and the N4-substituent leads to a highly potent inhibitor currently in clinical use.[1] |
Data presented in this table is based on the findings reported in the Journal of Medicinal Chemistry on the discovery of the ALK inhibitor LDK378 (Ceritinib).[1]
Experimental Protocols
A detailed methodology for a typical in vitro kinase inhibition assay is provided below. This protocol is representative of assays used to evaluate the potency of small molecule inhibitors against receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a common target for aniline-based inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound solutions to the appropriate wells of a 96-well plate.
-
For the positive control (100% kinase activity), add 5 µL of kinase buffer with the same DMSO concentration as the test compound wells.
-
For the negative control (background), add 5 µL of kinase buffer with DMSO.
-
-
Kinase Reaction:
-
Prepare a master mix containing the VEGFR-2 enzyme and the substrate in kinase buffer.
-
Add 20 µL of the enzyme/substrate master mix to each well containing the test compounds and controls.
-
Prepare a separate master mix containing ATP in kinase buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent such as ADP-Glo™. This is a two-step process:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical pathway in angiogenesis and a common target for kinase inhibitors with aniline-based scaffolds.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and screening of novel kinase inhibitors based on the this compound scaffold.
Caption: Drug Discovery Workflow for Kinase Inhibitors.
References
A Comparative Guide to the Cross-Reactivity Profile of 4-Fluoro-2-isopropoxyaniline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-reactivity of compounds derived from 4-Fluoro-2-isopropoxyaniline. While specific experimental data for this compound family is not extensively available in public literature, this document outlines the guiding principles of cross-reactivity, the anticipated influence of its structural moieties, and standardized experimental protocols for assessing off-target binding.
Introduction to Cross-Reactivity and Off-Target Effects
In drug discovery, specificity is a critical attribute of a therapeutic candidate. Drug specificity refers to the ability of a molecule to interact with its intended biological target with high affinity, while exhibiting minimal interaction with other unintended molecules.[1] Off-target interactions, or cross-reactivity, occur when a drug binds to molecules other than its primary target. These interactions can lead to a range of outcomes, from unexpected side effects to previously undiscovered therapeutic benefits (drug repurposing).[2][3]
Cross-reactivity can be broadly categorized as either immunological or pharmacological.[4] Immunological cross-reactivity often involves an antibody or T-cell receptor recognizing similar epitopes on different antigens. Pharmacological cross-reactivity arises from a drug binding to multiple receptors or enzymes that may share structural similarities in their binding sites.[5] For small molecules like this compound derivatives, understanding the pharmacological cross-reactivity is paramount for a successful drug development campaign.
Structural Considerations for this compound Derivatives
The potential for cross-reactivity of an aniline-based compound is influenced by its substituents. In this compound, the fluorine and isopropoxy groups are key determinants of its physicochemical properties and, consequently, its binding profile.
-
Fluorine Atom: The incorporation of fluorine into small molecules is a common strategy in medicinal chemistry. Its high electronegativity and small van der Waals radius can significantly alter the electronic properties of a molecule without introducing significant steric hindrance.[6][7][8] Fluorine can form strong bonds with carbon, enhancing metabolic stability, and can participate in hydrogen bonds and other electrostatic interactions within a binding pocket, potentially increasing binding affinity and modulating selectivity.[9][10]
-
Isopropoxy Group: The bulky and lipophilic isopropoxy group can influence the compound's solubility and its ability to fit into hydrophobic pockets of target proteins. The stereochemistry of such branched alkyl groups can be critical for achieving specific interactions within a binding site, as seen in other pharmacologically active molecules.[11] The orientation of this group can either facilitate high-affinity binding to the intended target or lead to promiscuous binding to off-targets with similarly shaped hydrophobic pockets.
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive assessment of cross-reactivity involves a multi-faceted approach, typically starting with in vitro assays and potentially progressing to cellular and in vivo models. Below are detailed methodologies for key experiments.
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of a test compound to its primary target and to assess cross-reactivity against structurally related proteins.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound for its primary target and a panel of homologous proteins.
Materials:
-
High-binding 96-well microplates
-
Recombinant purified target protein and homologous proteins
-
Biotinylated tracer ligand (a known binder of the target)
-
Streptavidin-Horseradish Peroxidase (S-HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound-based test compound and control compounds
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein or homologous proteins (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the test compound and control compounds in assay buffer.
-
Add the diluted compounds to the wells.
-
Immediately add a fixed concentration of the biotinylated tracer ligand to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add S-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
-
Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Many small molecule drugs exhibit off-target effects by binding to the ATP-binding site of various kinases.[12] A broad kinase panel screening is essential to identify such interactions.
Objective: To evaluate the inhibitory activity of the test compound against a large panel of protein kinases.
Methodology: A common approach is a competitive binding assay.[13][14][15]
Procedure:
-
Assay Principle: The assay measures the ability of a test compound to displace a known, high-affinity ligand (probe) from the ATP-binding site of a kinase.
-
Assay Components:
-
A large panel of recombinant human kinases.
-
A kinase-specific probe linked to a detection molecule (e.g., DNA tag, fluorophore).
-
An immobile solid support (e.g., beads) to capture the probe-kinase complex.
-
-
Execution:
-
Kinases are incubated with the test compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
The labeled probe is added to the mixture.
-
The amount of probe bound to the kinase is quantified. A reduction in the signal compared to a control (no test compound) indicates that the test compound has displaced the probe and is binding to the kinase.
-
-
Data Presentation: Results are typically presented as the percentage of inhibition at each concentration. For significant "hits," a follow-up dose-response curve is generated to determine the dissociation constant (Kd) or IC50.
Data Presentation
Quantitative data from cross-reactivity studies should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Competitive ELISA Results for Compound X-FIPA
| Target Protein | Function | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target A | Signal Transduction | 15 | 1x |
| Homolog B | Signal Transduction | 350 | 23.3x |
| Homolog C | Metabolic Enzyme | > 10,000 | > 667x |
| Off-Target D | Ion Channel | 1,200 | 80x |
Table 2: Hypothetical Kinase Panel Screening Results for Compound X-FIPA (at 1 µM)
| Kinase Target | % Inhibition at 1 µM |
| Primary Kinase Target | 98% |
| Off-Target Kinase 1 | 75% |
| Off-Target Kinase 2 | 52% |
| Off-Target Kinase 3 | < 10% |
| ... (other kinases) | < 10% |
Visualization of Workflows and Concepts
Diagrams are essential for illustrating complex experimental workflows and conceptual relationships.
Caption: Workflow for a Competitive ELISA to Assess Cross-Reactivity.
Caption: Factors Influencing Drug Specificity and Cross-Reactivity.
References
- 1. What determines drug specificity? [synapse.patsnap.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping off-target effects of small molecule drugs | Science for ME [s4me.info]
- 4. Cross-reactivity among drugs: clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promiscuous drugs compared to selective drugs (promiscuity can be a virtue) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 11. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Efficacy of 4-Fluoro-2-isopropoxyaniline in Different Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative overview of the efficacy of 4-Fluoro-2-isopropoxyaniline in various solvent systems, with a focus on its application in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone in the synthesis of many pharmaceutical compounds, particularly kinase inhibitors.
Understanding Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)
The efficacy of this compound in a given solvent is primarily determined by the solvent's ability to dissolve the reactants and stabilize the transition states and intermediates of the SNAr reaction. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex.
Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are often the preferred choice for SNAr reactions. These solvents possess large dipole moments that can effectively stabilize the charged Meisenheimer complex, thereby accelerating the reaction rate. Protic solvents, like water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. However, in some cases, a mixture of solvents, such as THF and water, can be effective.
Comparative Solubility Profile
The solubility of this compound in various solvents is a key determinant of its reactivity. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | The polar nature of these solvents can effectively solvate the polar functional groups (amino, fluoro, isopropoxy) of the molecule. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | The aniline nitrogen can act as a hydrogen bond acceptor and the N-H can act as a donor, but the overall hydrophobic character of the benzene ring limits high solubility. |
| Ethers | THF, Diethyl ether | Moderate | These solvents have some polar character and can engage in dipole-dipole interactions. |
| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents are of intermediate polarity and can dissolve a range of organic compounds. |
| Non-polar | Toluene, Hexane | Low | The significant polarity imparted by the heteroatoms will limit solubility in non-polar hydrocarbon solvents. |
Efficacy in Synthetic Applications: A Comparative Overview
The primary application of this compound is in the synthesis of complex organic molecules, particularly as a nucleophile in SNAr reactions to form C-N bonds. Below is a compilation of reaction conditions from the literature for similar aniline derivatives, providing an indirect comparison of solvent efficacy.
| Aniline Derivative | Electrophile | Solvent System | Base | Temperature (°C) | Yield (%) | Reference/Notes |
| 4-Fluoro-2-methoxyaniline | 4-Chloroquinazoline derivative | THF/Water (1:1) | - | 100 (Microwave) | High (expected) | Adapted from procedures with analogous N-methylanilines. |
| 4-Fluoro-2-methoxyaniline | 2-chloro-pyrimidine derivative | Propylene glycol | Triethylamine | 140 | 75.2 | Example of a high-temperature reaction in a polar protic solvent. |
| 4-fluoro-N-methylaniline | 4-chloroquinazoline | Isopropanol | - | Reflux | 70-84 | Demonstrates the utility of alcoholic solvents in these reactions.[1] |
| Piperidine | 4-ethoxy-2-fluoro-1-nitrobenzene | DMF | K₂CO₃ | 80 | 95 | Highlights the effectiveness of DMF for S |
| Morpholine | 4-ethoxy-2-fluoro-1-nitrobenzene | DMSO | Et₃N | 90 | 92 | Shows high yield in another common polar aprotic solvent. |
| Aniline | 4-ethoxy-2-fluoro-1-nitrobenzene | THF | NaH | 60 | 85 | Demonstrates the use of an ether solvent, though with a strong base. |
Note: The data is compiled from different sources and for structurally related, but not identical, reactants. Direct comparison of yields is not possible without standardized experimental conditions.
Alternative Aniline Derivatives for SNAr Reactions
Several other substituted anilines are employed in the synthesis of kinase inhibitors and other pharmaceutical agents, each offering unique electronic and steric properties.
| Alternative Compound | Key Features |
| 4-Fluoro-2-methoxyaniline | A common building block in medicinal chemistry, offering a different substitution pattern.[2][3][4] |
| 4-Fluoro-N-methylaniline | The N-methyl group can alter nucleophilicity and prevent double arylation. |
| 4-Aminophenol | The hydroxyl group provides a site for further functionalization. |
| 3-Aminopyridine | A heterocyclic alternative, introducing a basic nitrogen into the final product. |
The choice of aniline derivative will depend on the specific synthetic target and the desired properties of the final molecule.
Experimental Protocols
Below are representative experimental protocols for nucleophilic aromatic substitution reactions involving aniline derivatives.
Protocol 1: Microwave-Assisted N-Arylation of a 4-Chloroquinazoline
This protocol is adapted from established procedures for the synthesis of kinase inhibitor scaffolds.
Materials:
-
4-Chloroquinazoline derivative (1.0 eq)
-
This compound (1.2 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-chloroquinazoline derivative (e.g., 0.5 mmol).
-
Add this compound (0.6 mmol).
-
Add a 1:1 mixture of THF and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Conventional Heating SNAr Reaction
This protocol is a general procedure for the reaction of a fluoro-nitro-aromatic compound with an amine nucleophile.
Materials:
-
4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol)
-
Piperidine (2.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The selection of an appropriate solvent system is paramount for maximizing the efficacy of this compound in chemical synthesis. While direct comparative data is limited, a thorough understanding of the principles of SNAr reactions allows for rational solvent selection. Polar aprotic solvents like DMF and DMSO are generally expected to provide the best performance due to their ability to stabilize the key reaction intermediate. However, the specific substrate and reaction conditions may necessitate the use of other solvents or solvent mixtures. The experimental protocols and comparative data on related compounds provided in this guide serve as a valuable starting point for the optimization of reactions involving this important synthetic building block.
References
Safety Operating Guide
Safe Disposal of 4-Fluoro-2-isopropoxyaniline: A Comprehensive Guide
For immediate reference, treat 4-Fluoro-2-isopropoxyaniline as a hazardous waste. It should be segregated as a halogenated organic compound and disposed of via incineration by a licensed waste disposal service. Under no circumstances should this chemical be released into the environment or disposed of down the drain.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Due to its chemical structure as a fluorinated aniline, this compound is presumed to be hazardous. All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All transfers and preparations for disposal should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Classification and Segregation
This compound is classified as a halogenated organic waste . It is crucial to segregate this waste stream from non-halogenated organic and inorganic wastes to ensure proper treatment and to avoid potentially dangerous reactions. Mixing halogenated solvents with non-halogenated ones classifies the entire mixture as halogenated waste, which is typically more expensive to dispose of.
Quantitative Data Summary for Disposal
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Waste | Contains fluorine, a halogen. |
| Container Type | High-density polyethylene (HDPE) or other compatible plastic container. | Resistant to degradation by organic compounds. Must have a secure, tight-fitting lid. |
| Labeling | "Hazardous Waste", full chemical name: "this compound", and associated hazard symbols. | Ensures clear identification and proper handling by waste management personnel. |
| pH Range (for aqueous solutions) | pH between 5.5 and 9.5 may be acceptable for some commingled solvent waste streams, but pure product should not be neutralized without specific protocols. | Avoids corrosive damage to containers and prevents reactive hazards. Strong acids or bases should not be mixed with this waste. |
| Halogen Content | >2% (if mixed with non-halogenated solvents) | Threshold for classifying a solvent mixture as halogenated waste. |
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Use a designated and clearly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.
-
Ensure the container is kept closed at all times, except when adding waste, to prevent the release of vapors.
-
Do not mix this compound with incompatible wastes such as strong oxidizing agents, acids, or bases.
-
-
Interim Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
Maintain a log of the waste being added to the container, including the date and quantity.
-
-
Final Disposal:
-
The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers. This process destroys the compound and neutralizes harmful combustion by-products like hydrogen fluoride.
-
Arrange for pickup and disposal by a licensed and approved professional waste disposal company.
-
Never attempt to dispose of this chemical by pouring it down the drain or into the regular trash. Discharge into the environment must be avoided.
-
Spill and Contamination Cleanup
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Minor Spills (within a chemical fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent.
-
Carefully collect the absorbent material using spark-proof tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by washing with soap and water.
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Materials:
-
Any items contaminated with this compound, including PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste in the same manner as the chemical itself. Handle uncleaned containers as you would the product.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-2-isopropoxyaniline
For Immediate Reference: Treat 4-Fluoro-2-isopropoxyaniline as a hazardous chemical. Handle with appropriate personal protective equipment in a designated area. In case of exposure, seek immediate medical attention.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring a safe laboratory environment and mitigating potential risks associated with this halogenated aromatic amine.
Hazard Profile and Personal Protective Equipment
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] The container should be tightly sealed. A storage temperature of -20°C is recommended for the hydrochloride salt, which can be a useful guideline.[5]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazard warnings.
Handling and Experimental Work
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Location: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment: Don all required PPE before entering the handling area.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | For small spills within a fume hood, use an inert absorbent material to contain the spill. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including solid waste (gloves, pipette tips) and liquid waste (solvents, reaction mixtures), must be segregated as "Halogenated Organic Waste."[7] Do not mix with non-halogenated waste streams.
-
Waste Containers: Use designated, clearly labeled, and sealed hazardous waste containers.
-
Collection: Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal company.[8]
Experimental Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing this compound and preparing a solution.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance inside a chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Beaker
-
Magnetic stir bar and stir plate
-
All required PPE
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Place all necessary equipment inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or boat.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Place the magnetic stir bar in the beaker.
-
Add a portion of the solvent to the beaker.
-
Carefully transfer the weighed this compound into the beaker.
-
Rinse the weighing paper with a small amount of solvent and add the rinsate to the beaker to ensure a complete transfer.
-
Place the beaker on the stir plate and stir until the solid is fully dissolved.
-
Quantitatively transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsate to the volumetric flask. Repeat this step two more times.
-
Bring the solution to the final volume with the solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Cleanup:
-
Dispose of all contaminated materials (weighing paper, gloves, etc.) in the designated "Halogenated Organic Waste" container.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Fluoro-4-isopropoxyaniline | C9H12FNO | CID 3756384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. usbio.net [usbio.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
